GPR120 Agonist 5
Description
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
InChI Key |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |
Origin of Product |
United States |
Foundational & Exploratory
GPR120 Agonist 5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action for GPR120 agonists, with a focus on a representative synthetic agonist, herein referred to as "Agonist 5." G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical regulator of metabolic and inflammatory processes, making it a promising therapeutic target for conditions such as type 2 diabetes, obesity, and chronic inflammatory diseases.[1][2][3]
Core Signaling Pathways
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events through two primary pathways: the Gαq/11 signaling pathway and the β-arrestin 2-mediated anti-inflammatory pathway.[4][5]
Gαq/11-Mediated Metabolic Regulation
Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade results in various metabolic benefits:
-
Enhanced Glucose Uptake: In adipocytes, the Gαq/11 pathway stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.
-
Incretin Secretion: In enteroendocrine L-cells of the gut, GPR120 activation promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone that enhances insulin secretion from pancreatic β-cells.
-
Adipogenesis: GPR120 signaling promotes the differentiation of pre-adipocytes into mature adipocytes, a process crucial for healthy adipose tissue function.
β-arrestin 2-Mediated Anti-Inflammatory Effects
The anti-inflammatory actions of GPR120 agonists are primarily mediated by β-arrestin 2. Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex is then internalized. This complex interferes with pro-inflammatory signaling cascades by inhibiting the activation of key inflammatory mediators like TAK1 (transforming growth factor-β-activated kinase 1) and subsequently, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Data Summary
The potency of GPR120 agonists can be quantified by their half-maximal effective concentration (EC50) in various functional assays. The following table summarizes representative EC50 values for different GPR120 agonists.
| Agonist | Assay Type | Cell Line | Species | EC50 (µM) | Reference |
| Compound A ("cpdA") | IP3 Production | hGPR120 expressing cells | Human | ~0.35 | |
| Compound A ("cpdA") | β-arrestin 2 Recruitment | hGPR120 expressing cells | Human | ~0.35 | |
| TUG-891 | GLP-1 Secretion | STC-1 | Murine | - | |
| Docosahexaenoic acid (DHA) | Akt/ERK Phosphorylation | INS-1E cells | Rat | 50 |
Key Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay (for Gαq/11 Pathway)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as an indicator of Gαq/11 pathway activation.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing GPR120 are seeded in 96-well plates.
-
Agonist Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent IP1 degradation, followed by stimulation with varying concentrations of "Agonist 5" for a defined period (e.g., 30-60 minutes).
-
Lysis and Detection: Cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The HTRF signal is inversely proportional to the IP1 concentration. A standard curve is used to determine the IP1 concentration, and the EC50 value for "Agonist 5" is calculated.
β-arrestin 2 Recruitment Assay
This assay directly measures the recruitment of β-arrestin 2 to the activated GPR120 receptor.
Methodology:
-
Cell Line: Utilize a commercially available cell line, such as the PathHunter® β-Arrestin 2 cell line, which co-expresses GPR120 fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementing fragment.
-
Agonist Treatment: Treat the cells with a range of "Agonist 5" concentrations.
-
Detection: Upon agonist-induced recruitment, the two β-galactosidase fragments come into proximity, forming an active enzyme. A chemiluminescent substrate is added, and the resulting light signal is measured.
-
Data Analysis: The luminescence intensity is directly proportional to the extent of β-arrestin 2 recruitment. The EC50 value is determined from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR120: Mechanism of action, role and potential for medical applications. | Semantic Scholar [semanticscholar.org]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initiation of the GPR120 Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical cell surface receptor that functions as a sensor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1][2] Its activation initiates a cascade of intracellular signaling events that play pivotal roles in regulating metabolism, inflammation, and adipogenesis.[2][3] GPR120 is expressed in various tissues, including adipose tissue, macrophages, and intestinal L-cells, highlighting its diverse physiological functions.[4] Dysregulation of GPR120 signaling has been implicated in a range of metabolic disorders, including obesity and type 2 diabetes, making it an attractive therapeutic target for drug development. This technical guide provides a comprehensive overview of the core mechanisms of GPR120 signaling cascade initiation, detailed experimental protocols for its study, and quantitative data on ligand interactions.
GPR120 Signaling Cascade Initiation: A Dual Pathway Activation
The initiation of the GPR120 signaling cascade is characterized by the binding of a ligand, which induces a conformational change in the receptor and subsequent engagement of two primary signaling pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.
Gαq/11-Mediated Signaling
Upon ligand binding, GPR120 couples to the heterotrimeric G protein Gαq/11. This coupling leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) and the regulation of glucose uptake.
β-Arrestin 2-Mediated Signaling
In addition to G protein coupling, ligand-activated GPR120 can also recruit β-arrestin 2. This interaction is independent of Gαq/11 signaling and is crucial for the anti-inflammatory effects of GPR120. Upon recruitment, the GPR120/β-arrestin 2 complex internalizes and interacts with downstream signaling molecules. A key interaction is with TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1). By sequestering TAB1, the complex prevents the activation of TAK1, a critical kinase in pro-inflammatory signaling pathways, thereby inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). This blockade of pro-inflammatory signaling pathways underlies the potent anti-inflammatory and insulin-sensitizing effects mediated by GPR120.
Quantitative Data on GPR120 Ligand Interactions
The following table summarizes the potency of various synthetic agonists for GPR120 in different functional assays. This data is crucial for comparing the efficacy of different compounds and for designing experiments to probe GPR120 function.
| Ligand | Assay Type | Species | EC50 / pEC50 | Selectivity | Reference(s) |
| GW9508 | Calcium Mobilization | Human | pEC50 = 5.46 | ~100-fold for GPR40 over GPR120 | |
| Calcium Mobilization | Human | EC50 = 2.2 µM | ~47-fold for GPR40 over GPR120 | ||
| TUG-891 | Calcium Mobilization | Human | See Table in | >1000-fold for GPR120 over GPR40 | |
| β-Arrestin-2 Recruitment | Human | See Table in | >1000-fold for GPR120 over GPR40 | ||
| ERK Phosphorylation | Human | See Table in | >1000-fold for GPR120 over GPR40 | ||
| Compound A (cpdA) | β-Arrestin-2 Recruitment | Human | logEC50 (M) = -7.62 ± 0.11 | Selective for GPR120 over GPR40 |
Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) are measures of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of GPR120 signaling.
Radioligand Binding Assay
This protocol is a general guideline for a filtration binding assay and should be optimized for GPR120-expressing membranes and the specific radioligand used.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing GPR120 in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add the membrane preparation (e.g., 50-120 µg protein for tissue), the competing test compound (at various concentrations), and the radioligand (at a fixed concentration, typically near its Kd).
-
For saturation binding experiments, add varying concentrations of the radioligand.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.
-
Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).
3. Filtration and Counting:
-
Stop the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters (e.g., 30 minutes at 50°C).
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For competition assays, calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (Fluo-4)
This protocol is adapted for a 96-well plate format and can be used with a fluorescence microplate reader with automated injection capabilities.
1. Cell Plating:
-
Seed GPR120-expressing cells (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Allow the cells to adhere and grow overnight in a cell culture incubator.
2. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the lyophilized Fluo-4 AM in DMSO and then diluting it in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution may also contain probenecid to prevent dye extrusion.
-
Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 15 to 30-minute incubation at room temperature, protected from light.
3. Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate with your test compounds (agonists or antagonists) at the desired concentrations in the assay buffer.
-
Place both the cell plate and the compound plate into the fluorescence microplate reader (e.g., FlexStation 3).
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
The instrument will first establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument's integrated pipettor will then add the compound from the compound plate to the cell plate.
-
Continue to monitor the fluorescence intensity for a set period (e.g., 100 seconds) to capture the calcium flux.
4. Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
The peak fluorescence intensity is typically used to quantify the response.
-
For agonists, plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.
β-Arrestin Recruitment Assay (PathHunter®)
This protocol is a general guide for the DiscoverX PathHunter® β-arrestin assay and should be followed according to the specific kit and cell line instructions.
1. Cell Plating:
-
Use a PathHunter® cell line engineered to co-express a ProLink™ (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Plate the cells in a 384-well white, solid-bottom assay plate at a density of 5,000-20,000 cells per well in the provided cell plating reagent.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
2. Compound Addition:
-
Prepare serial dilutions of your test compounds in the appropriate assay buffer.
-
Add the compounds to the cell plate.
-
For agonist assays, incubate for 90 minutes at 37°C.
-
For antagonist assays, pre-incubate with the antagonist for 30 minutes, then add an EC80 concentration of a known agonist and incubate for an additional 90 minutes.
3. Detection:
-
Prepare the PathHunter® detection reagent by mixing the substrate and other components as instructed in the kit manual.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
4. Luminescence Measurement:
-
Read the chemiluminescence signal on a standard plate luminometer.
5. Data Analysis:
-
The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
For agonists, plot the luminescence signal against the log of the agonist concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the GPR120 signaling pathways and a typical experimental workflow for a calcium mobilization assay.
GPR120 Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Downstream Targets of GPR120 Activation
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a critical sensor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA). Its activation triggers a cascade of intracellular signaling events that play pivotal roles in regulating metabolism, inflammation, and cellular homeostasis. This guide provides a detailed exploration of the downstream targets of GPR120 activation, complete with quantitative data, experimental methodologies, and visual representations of the core signaling pathways.
Core Signaling Pathways Initiated by GPR120 Activation
GPR120 activation does not follow a single, linear path. Instead, it initiates at least two well-characterized, distinct signaling cascades: a G-protein-dependent pathway and a β-arrestin-2-dependent pathway. These pathways can act independently or in concert to produce a range of cellular responses.
The Gαq/11-Mediated Pathway: Metabolic Regulation
Upon ligand binding, GPR120 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein subunit Gαq/11. This interaction initiates a canonical signaling cascade primarily associated with metabolic regulation, including the secretion of key hormones.
The sequence of events is as follows:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.
-
Hydrolysis of PIP2: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
This pathway is fundamental to the role of GPR120 in stimulating glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells and potentiating insulin secretion from pancreatic β-cells.
Figure 1. Gαq/11-mediated signaling cascade of GPR120.
The β-Arrestin-2-Mediated Pathway: Anti-Inflammatory Actions
Distinct from the G-protein pathway, GPR120 activation also recruits the scaffolding protein β-arrestin-2. This interaction is central to the potent anti-inflammatory effects attributed to GPR120. The β-arrestin-2-dependent cascade also mediates receptor desensitization and internalization.
The key steps in this pathway are:
-
β-Arrestin-2 Recruitment: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), GPR120 recruits β-arrestin-2 to the plasma membrane.
-
Complex Formation: β-arrestin-2 acts as a scaffold, forming a complex with GPR120.
-
Inhibition of Inflammatory Signaling: This complex can interact with and sequester key components of pro-inflammatory pathways. A critical interaction involves the binding to TAK1-binding protein 1 (TAB1), which prevents the activation of TGF-β-activated kinase 1 (TAK1).
-
Downstream Suppression: The inhibition of TAK1 activation subsequently blocks the downstream phosphorylation of IκB kinase (IKK) and c-Jun N-terminal kinase (JNK), ultimately preventing the activation of the transcription factors NF-κB and AP-1. This leads to a reduction in the expression of pro-inflammatory genes, such as TNF-α, IL-6, and MCP-1.
-
Receptor Internalization: The GPR120/β-arrestin-2 complex is internalized via clathrin-coated pits, a process that contributes to signal termination and receptor recycling.
Figure 2. β-arrestin-2-mediated anti-inflammatory signaling.
Quantitative Data on Downstream Target Modulation
The activation of GPR120 leads to measurable changes in downstream effectors. The following tables summarize quantitative data from key studies, providing insights into the magnitude of these effects.
Table 1: GPR120-Mediated Hormone Secretion
| Cell Type/Model | GPR120 Agonist | Concentration | Outcome | Fold Increase (vs. Control) |
| STC-1 (murine enteroendocrine) | GW9508 | 10 µM | GLP-1 Secretion | ~2.5-fold |
| Primary mouse intestinal culture | Linoleic Acid | 100 µM | GLP-1 Secretion | ~2.0-fold |
| MIN6 (murine pancreatic β-cell) | TUG-891 | 10 µM | Insulin Secretion (at 16.7 mM glucose) | ~1.8-fold |
| Human NCI-H716 cells | DHA | 50 µM | GLP-1 Secretion | ~2.2-fold |
Table 2: GPR120-Mediated Anti-Inflammatory Effects
| Cell Type/Model | Inflammatory Stimulus | GPR120 Agonist | Concentration | Outcome Measured | Percent Inhibition (vs. Stimulated Control) |
| RAW 264.7 (murine macrophage) | LPS (100 ng/mL) | TUG-891 | 10 µM | TNF-α mRNA expression | ~60% |
| RAW 264.7 (murine macrophage) | LPS (100 ng/mL) | TUG-891 | 10 µM | IL-6 mRNA expression | ~55% |
| 3T3-L1 (murine adipocyte) | TNF-α (10 ng/mL) | DHA | 100 µM | JNK Phosphorylation | ~70% |
| Primary mouse macrophages | LPS (100 ng/mL) | GW9508 | 10 µM | NF-κB p65 Phosphorylation | ~50% |
Detailed Experimental Protocols
Reproducible and robust experimental design is crucial for studying GPR120 signaling. Below are standardized protocols for key assays used to investigate its downstream targets.
Protocol: Intracellular Calcium Mobilization Assay
This assay measures the Gαq/11-mediated release of intracellular calcium upon GPR120 activation.
Objective: To quantify changes in intracellular Ca2+ concentration in response to GPR120 agonists.
Materials:
-
Cells expressing GPR120 (e.g., HEK293-GPR120, STC-1).
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GPR120 agonist (e.g., TUG-891, GW9508).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer by dissolving the Ca2+ indicator dye and Pluronic F-127 in HBSS.
-
Remove culture medium and wash cells once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well for the measurement phase.
-
Measurement: Place the plate in the fluorescence reader. Establish a stable baseline reading for 20-30 seconds.
-
Agonist Injection: Using an automated injector, add the GPR120 agonist to the wells.
-
Data Acquisition: Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay. For Fura-2, record emissions at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, excite at 494 nm and record emission at 516 nm.
-
Data Analysis: The change in intracellular Ca2+ is represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or as a fold change over baseline (F/F0 for Fluo-4).
Figure 3. Workflow for an intracellular calcium mobilization assay.
Protocol: Western Blot for Phospho-Protein Analysis
This method is used to detect the phosphorylation state of key signaling proteins (e.g., ERK, JNK, NF-κB p65) following GPR120 activation.
Objective: To semi-quantitatively measure the activation of downstream kinases and transcription factors.
Materials:
-
Cells expressing GPR120 (e.g., RAW 264.7 macrophages).
-
GPR120 agonist and/or inflammatory stimulus (e.g., LPS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Starve cells in serum-free media for 4-6 hours if necessary.
-
Treat cells with the GPR120 agonist for various time points (e.g., 0, 5, 15, 30 minutes). For anti-inflammatory assays, pre-treat with the agonist before adding the inflammatory stimulus (e.g., LPS).
-
Cell Lysis: Place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p65) to serve as a loading control.
-
Densitometry Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.
Conclusion and Implications for Drug Development
The dual signaling capacity of GPR120 makes it an exceptionally attractive therapeutic target. Its downstream effects are context-dependent, with the Gαq/11 pathway primarily driving metabolic benefits like enhanced incretin and insulin secretion, and the β-arrestin-2 pathway mediating potent anti-inflammatory activity.
For drug development professionals, this bifurcation presents a unique opportunity for creating biased agonists—compounds that preferentially activate one pathway over the other. A biased agonist favoring the β-arrestin-2 pathway could serve as a powerful anti-inflammatory agent for conditions like inflammatory bowel disease or atherosclerosis, with potentially fewer metabolic side effects. Conversely, a Gαq/11-biased agonist could be developed as a pure secretagogue for treating type 2 diabetes.
Understanding the intricate downstream targets and signaling networks of GPR120 is paramount for the rational design and development of next-generation therapeutics targeting metabolic and inflammatory diseases. Continued research into the structural basis of biased agonism and the in vivo consequences of pathway-selective GPR120 activation will be critical for realizing this therapeutic potential.
GPR120: A Comprehensive Technical Guide to Tissue-Specific Expression and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical player in metabolic regulation and inflammatory processes. Activated by medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids, GPR120 is a key sensor of dietary fats and an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the tissue-specific expression patterns of GPR120, its signaling pathways, and detailed experimental protocols for its study.
GPR120 Tissue-Specific Expression Patterns
GPR120 exhibits a wide but distinct tissue distribution, reflecting its diverse physiological roles.[1] Its expression is most prominent in tissues central to metabolism and inflammation.
Quantitative Expression Data
The following tables summarize the relative mRNA and protein expression levels of GPR120 across various tissues and cell types as reported in the literature. It is important to note that expression levels can be influenced by diet and disease state. For instance, GPR120 mRNA expression is upregulated in the adipose tissue of high-fat diet-fed mice and obese individuals compared to their lean counterparts.[1][3]
Table 1: Relative GPR120 mRNA Expression in Human and Rodent Tissues
| Tissue/Cell Type | Relative Expression Level | Species | Key Findings |
| Adipose Tissue | |||
| Mature Adipocytes | High | Human, Mouse | Significantly higher than in preadipocytes. Expression increases with adipocyte differentiation. |
| Preadipocytes | Not detectable/Very Low | Human, Mouse | GPR120 expression is induced during adipogenesis. |
| Stromal Vascular Fraction (SVF) | Moderate | Mouse | Contains adipose tissue macrophages; expression is induced by a high-fat diet. |
| Subcutaneous Adipose | High | Human, Mouse | Expression is higher in obese individuals. No significant difference was observed between subcutaneous and intramuscular adipose tissue in steers. |
| Visceral (Epididymal, Mesenteric) | High | Mouse | Expression is increased in high-fat diet-fed mice. |
| Immune Cells | |||
| Macrophages (pro-inflammatory M1) | High | Mouse | GPR120 activation mediates anti-inflammatory effects. |
| Monocytic RAW 264.7 cells | High | Mouse | A common cell line model for studying GPR120 function in macrophages. |
| Gastrointestinal Tract | |||
| Intestine (Colon, Small Intestine) | High | Human, Mouse | Co-localized with GLP-1 in enteroendocrine L-cells. |
| Taste Buds (circumvallate papillae) | High | Mouse | Involved in the taste perception of fats. |
| Other Tissues | |||
| Pancreas | Moderate | Human, Mouse | Expressed in pancreatic islets, particularly δ-cells, but also in α and β-cells. |
| Brain (Hypothalamus) | Present | Mouse | Co-localized with neuropeptide Y in the arcuate nucleus. |
| Lung | Present | Human, Mouse | |
| Thymus | Present | Human, Mouse | |
| Pituitary | Present | Human, Mouse | |
| Muscle | Negligible | Mouse | |
| Liver (Hepatocytes) | Negligible | Mouse |
GPR120 Signaling Pathways
GPR120 activation initiates a cascade of intracellular events through two primary signaling pathways: the Gαq/11 pathway and the β-arrestin 2-mediated pathway. These pathways are often cell-type specific and lead to distinct physiological outcomes.
Gαq/11-Mediated Signaling Pathway
In tissues like the intestine and in adipocytes, GPR120 couples to Gαq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is implicated in the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and in promoting adipogenesis.
β-Arrestin 2-Mediated Anti-Inflammatory Signaling Pathway
In macrophages, GPR120 activation by omega-3 fatty acids leads to the recruitment of β-arrestin 2 (β-arr2). The internalized GPR120-β-arr2 complex interacts with TAB1, preventing its association with TAK1. This inhibition of TAK1 activation subsequently blocks the downstream pro-inflammatory signaling cascades involving NF-κB and JNK, resulting in potent anti-inflammatory effects.
Experimental Protocols
Accurate and reproducible methods are crucial for studying GPR120 expression and function. Below are detailed protocols for key experimental techniques.
Quantitative Real-Time PCR (qPCR) for GPR120 mRNA Expression
This protocol outlines the steps for quantifying GPR120 mRNA levels in tissue or cell samples.
-
RNA Extraction:
-
Homogenize 50-100 mg of tissue or 1-5 x 10^6 cells in 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
The reaction is typically performed at 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.
-
Dilute the resulting cDNA 1:10 to 1:50 with nuclease-free water for use in qPCR.
-
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green PCR Master Mix, forward and reverse primers for GPR120, and the diluted cDNA template.
-
Use a final primer concentration of 150-300 nM.
-
Run the qPCR in a 384-well plate with a final reaction volume of 10 µL per well, with each sample in triplicate.
-
Primer Sequences (Human GPR120):
-
Forward: 5'- TCCAGAACTTCAAGCAGAAC -3'
-
Reverse: 5'- AAACAGGGACATGTTGTAGAG -3'
-
Note: Primer sequences should always be validated for specificity and efficiency.
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to confirm product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for GPR120 and a reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative expression of GPR120 using the ΔΔCt method.
-
Western Blotting for GPR120 Protein Expression
This protocol details the detection of GPR120 protein in cell or tissue lysates.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPR120 (e.g., rabbit anti-GPR120, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The predicted molecular weight of GPR120 is approximately 42 kDa, but it may be observed at a higher molecular weight (around 52 kDa) due to post-translational modifications.
-
Immunohistochemistry (IHC) for GPR120 Localization
This protocol allows for the visualization of GPR120 protein within the context of tissue architecture.
-
Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into 4-5 µm sections.
-
Mount sections on positively charged slides and bake at 60°C for 30-60 minutes.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes in a microwave or pressure cooker.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with the primary anti-GPR120 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color with a DAB substrate kit until brown staining is visible.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow for Studying GPR120 Tissue Expression
The following diagram illustrates a typical workflow for analyzing GPR120 expression in different tissues.
Conclusion
GPR120's tissue-specific expression and its distinct signaling pathways underscore its multifaceted role in health and disease. As a sensor of dietary fats, it is strategically located in tissues that are central to metabolic homeostasis and immune regulation. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the biology of GPR120 and explore its potential as a therapeutic target. Further research into the nuanced regulation of GPR120 expression and signaling in different physiological and pathological contexts will be crucial for the development of novel therapies for metabolic and inflammatory diseases.
References
GPR120 Receptor: A Comprehensive Technical Guide to its Physiological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of a diverse array of physiological processes, positioning it as a promising therapeutic target for metabolic and inflammatory diseases. GPR120 is activated by medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), acting as a cellular sensor for these essential nutrients.[1] Its expression in key metabolic and immune tissues, including adipose tissue, macrophages, and intestinal enteroendocrine cells, underscores its multifaceted role in maintaining homeostasis. This technical guide provides an in-depth exploration of the core physiological functions of the GPR120 receptor, detailing its signaling pathways, impact on metabolism and inflammation, and the experimental methodologies used to elucidate its function.
Core Physiological Functions of GPR120
The activation of GPR120 by its ligands initiates a cascade of intracellular signaling events that culminate in a range of beneficial physiological effects. These functions can be broadly categorized into metabolic regulation, anti-inflammatory responses, and gut hormone secretion.
Metabolic Regulation
GPR120 plays a pivotal role in systemic energy homeostasis, primarily through its effects on glucose and lipid metabolism.
-
Enhanced Insulin Sensitivity and Glucose Uptake: GPR120 activation in adipocytes promotes glucose uptake by stimulating the translocation of the glucose transporter GLUT4 to the cell membrane.[2][3] This process is mediated through a Gαq/11-dependent pathway that activates the PI3K/Akt signaling cascade.[2][3] Studies in both 3T3-L1 adipocytes and primary adipose tissue have demonstrated that GPR120 agonists significantly enhance insulin-stimulated glucose uptake. Furthermore, GPR120 activation has been shown to improve systemic insulin sensitivity and glucose tolerance in diet-induced obese mice.
-
Adipogenesis: GPR120 is implicated in the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis. Its expression is upregulated during adipocyte differentiation, and knockdown of GPR120 has been shown to inhibit this process. The signaling pathways involving intracellular calcium mobilization and ERK1/2 phosphorylation are thought to be key mediators of GPR120's role in adipogenesis.
-
Energy Homeostasis: As a lipid sensor, GPR120 is integral to the body's ability to sense and respond to dietary fat, thereby regulating energy balance. Dysfunction of GPR120 has been linked to obesity in both mice and humans.
Anti-Inflammatory Effects
One of the most well-characterized functions of GPR120 is its potent anti-inflammatory activity, particularly in macrophages and adipose tissue.
-
Macrophage Polarization and Cytokine Production: In macrophages, GPR120 activation by omega-3 fatty acids exerts broad anti-inflammatory effects. This is primarily mediated through a β-arrestin-2-dependent signaling pathway that is independent of Gαq/11. Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor-β-arrestin-2 complex. This complex then interacts with and sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing its interaction with TAK1 (TGF-β-activated kinase 1) and thereby inhibiting the downstream activation of pro-inflammatory signaling pathways, including NF-κB and JNK. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. GPR120 activation also promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.
-
Amelioration of Insulin Resistance: Chronic low-grade inflammation in adipose tissue is a key contributor to the development of insulin resistance. By suppressing macrophage-induced inflammation, GPR120 activation helps to preserve insulin sensitivity. Studies in GPR120 knockout mice have demonstrated that the insulin-sensitizing effects of omega-3 fatty acids are dependent on the presence of this receptor.
Gut Hormone Secretion
GPR120 is highly expressed in enteroendocrine L-cells and K-cells of the gastrointestinal tract, where it plays a crucial role in sensing dietary fats and stimulating the secretion of incretin hormones.
-
GLP-1 Secretion: Activation of GPR120 in L-cells by long-chain fatty acids stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and promotes satiety. The GPR120 agonist TUG-891 has been shown to robustly increase GLP-1 secretion from the murine enteroendocrine cell line STC-1.
-
GIP and CCK Secretion: In addition to GLP-1, GPR120 activation also promotes the secretion of other gut hormones, including glucose-dependent insulinotropic polypeptide (GIP) from K-cells and cholecystokinin (CCK). These hormones also contribute to the regulation of insulin secretion and overall metabolic homeostasis.
Quantitative Data on GPR120 Function
The following tables summarize key quantitative data from studies on GPR120 agonists and their physiological effects.
Table 1: Potency of Synthetic GPR120 Agonists
| Agonist | Cell Line | Assay | EC50 (nM) | Reference |
| TUG-891 | HEK293 (human GPR120) | Calcium Mobilization | 43.7 | |
| CpdA | HEK293 (human GPR120) | Calcium Mobilization | ~100 | |
| GW9508 | HEK293 (human GPR120) | SRE-luc Reporter | ~1000-10000 | |
| 14d | CHO-K1 (human GPR120) | Calcium Flux | 37.5 |
Table 2: Quantitative Effects of GPR120 Activation
| Physiological Effect | Experimental System | Agonist/Stimulus | Quantitative Change | Reference |
| GLP-1 Secretion | STC-1 cells | TUG-891 (30 µM) | ~2.5-fold increase | |
| Glucose Uptake | 3T3-L1 adipocytes | Insulin (5 ng/mL) + Troglitazone/Dexamethasone | 137% increase | |
| Inhibition of NF-κB | Primary macrophages | CpdA | Partial prevention of LPS-induced nuclear translocation | |
| TNF-α Expression | Primary microglia | CpdA | Marked reduction in LPS-induced expression | |
| IL-6 Expression | Primary microglia | CpdA | Marked reduction in LPS-induced expression |
Signaling Pathways of GPR120
GPR120 activation initiates two primary signaling pathways that mediate its diverse physiological effects: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway.
Gαq/11-Dependent Signaling Pathway
This pathway is primarily associated with the metabolic effects of GPR120, such as the stimulation of glucose uptake and adipogenesis.
Caption: Gαq/11-mediated signaling cascade of the GPR120 receptor.
β-Arrestin-2-Dependent Anti-Inflammatory Signaling Pathway
This pathway is responsible for the potent anti-inflammatory effects of GPR120 activation in immune cells, particularly macrophages.
Caption: β-arrestin-2-mediated anti-inflammatory signaling of GPR120.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological functions of the GPR120 receptor.
In Vitro GLP-1 Secretion Assay using STC-1 Cells
This assay measures the ability of a compound to stimulate GLP-1 secretion from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
-
Krebs-HEPES buffer (KHB)
-
Test compounds (e.g., TUG-891, fatty acids)
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.
-
Wash the cells twice with KHB.
-
Pre-incubate the cells in KHB for 2 hours at 37°C.
-
Replace the buffer with fresh KHB containing the test compounds at various concentrations or a vehicle control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cell debris.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.
-
Normalize GLP-1 secretion to the total protein content of the cells in each well.
2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes
This assay quantifies the uptake of glucose into adipocytes in response to GPR120 activation.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Test compounds
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.
-
Serum-starve the adipocytes for 2-4 hours in DMEM.
-
Wash the cells with KRH buffer.
-
Pre-treat the cells with test compounds or vehicle for 30 minutes in KRH buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 20-30 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 5-10 minutes.
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize glucose uptake to the total protein concentration.
Western Blot Analysis of GPR120 Signaling
This protocol is used to detect the phosphorylation and expression levels of key proteins in the GPR120 signaling pathways.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-GPR120)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software.
Experimental Workflows
Visualizing experimental workflows can aid in the design and execution of studies investigating GPR120 function.
Workflow for GPR120 Knockout Mouse Metabolic Studies
This workflow outlines the key steps in conducting metabolic studies using GPR120 knockout mice.
Caption: Workflow for metabolic phenotyping of GPR120 knockout mice.
Conclusion
The GPR120 receptor stands at the intersection of metabolism and inflammation, making it a highly attractive target for the development of novel therapeutics for type 2 diabetes, obesity, and inflammatory disorders. Its ability to be activated by naturally occurring omega-3 fatty acids highlights the potential for nutritional interventions to modulate its activity. A thorough understanding of its physiological functions, signaling pathways, and the experimental tools used for its study is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of GPR120. This technical guide provides a solid foundation for these endeavors, summarizing the current state of knowledge and offering practical insights into the methodologies driving future discoveries in this exciting field.
References
- 1. NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR120 in Metabolic Disease Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic homeostasis.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is implicated in a range of physiological processes including adipogenesis, inflammation, and insulin sensitivity.[3][4] Its expression in key metabolic tissues such as adipose tissue, macrophages, and intestinal enteroendocrine cells positions it as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[2] This technical guide provides an in-depth overview of the core aspects of GPR120 function, detailing its signaling pathways, its role in various tissues, and the experimental protocols used to elucidate its function.
GPR120 Signaling Pathways
GPR120 activation by LCFAs initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways are often cell-type specific and mediate distinct physiological effects.
Gαq/11-Mediated Signaling
In tissues such as adipocytes and intestinal L-cells, GPR120 couples to the Gαq/11 protein. This coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for processes like glucose uptake in adipocytes and the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.
References
An In-depth Technical Guide on GPR120 (FFAR4) Gene Regulation and Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a crucial cell surface receptor that binds medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] Encoded by the FFAR4 gene in humans, this receptor is a member of the rhodopsin-like GPCR family and plays a pivotal role in a wide array of physiological processes.[3] Its activation is linked to the regulation of metabolic homeostasis, including adipogenesis, insulin sensitivity, and the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] Furthermore, GPR120 is a key mediator of potent anti-inflammatory effects, primarily in macrophages and adipocytes. Given its diverse functions and tissue distribution, GPR120 has emerged as a promising therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).
GPR120 Gene Regulation
The expression of the FFAR4 gene is a tightly controlled process involving transcriptional and post-transcriptional mechanisms, ensuring its tissue-specific and context-dependent functions.
Transcriptional Regulation
The regulation of FFAR4 gene expression is critical for its roles in metabolism and inflammation. Several transcription factors have been identified that bind to the promoter region of the FFAR4 gene to modulate its transcription.
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a master regulator of adipogenesis and is pivotal in controlling lipid metabolism and inflammation. The FFAR4 gene has been identified as a direct target of PPARγ. The activation of PPARγ can induce the expression of GPR120, creating a synergistic feed-forward loop that enhances insulin sensitivity. For instance, treatment of obese mice with PPARγ agonists like rosiglitazone, in combination with a GPR120 agonist, has been shown to synergistically improve glucose tolerance. This interplay underscores the potential for combination therapies targeting both receptors.
-
Other Potential Transcription Factors: In silico analyses have predicted binding sites for several other transcription factors in the FFAR4 gene promoter, including Cart-1, CBF(2), CBF-A, E2F, E2F-1, and USF-1. The functional relevance of these sites in regulating GPR120 expression requires further experimental validation.
Post-Transcriptional Regulation
MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of gene expression. In the context of GPR120, specific miRNAs can influence brown adipogenesis and thermogenesis.
-
miR-30b and miR-378: Eicosapentaenoic acid (EPA), a known GPR120 ligand, has been shown to potentiate brown thermogenesis by up-regulating miR-30b and miR-378 in a GPR120-dependent manner. This suggests that GPR120 signaling can modulate the expression of miRNAs that are critical for brown adipose tissue (BAT) development and function.
GPR120 Expression
GPR120 exhibits a wide but specific tissue distribution, which is fundamental to its diverse physiological roles. It is highly expressed in cells and tissues that are central to metabolism and immunity.
Tissue and Cell-Type Distribution
GPR120 is prominently expressed in:
-
Adipose Tissue: High levels of GPR120 are found in both white adipose tissue (WAT) and brown adipose tissue (BAT), particularly in mature adipocytes. Its expression increases during adipocyte differentiation, and it is upregulated in the adipose tissue of mice on a high-fat diet.
-
Immune Cells: GPR120 is highly expressed in pro-inflammatory macrophages, such as M1-like macrophages, and resident liver macrophages (Kupffer cells).
-
Gastrointestinal Tract: Expression is notable in enteroendocrine L-cells and K-cells of the intestine, where it mediates the secretion of incretin hormones like GLP-1 and gastric inhibitory peptide (GIP). It is also found in taste bud cells, contributing to the sensing of dietary fats.
-
Pancreas: GPR120 is expressed in pancreatic islet δ-cells, where it regulates somatostatin secretion, thereby indirectly influencing insulin and glucagon release. It also has a protective role in pancreatic β-cells against lipotoxicity.
-
Other Tissues: GPR120 expression has also been identified in the brain (hypothalamus), lung, and heart.
Quantitative Expression Data
The following table summarizes the relative expression levels of GPR120 in various human tissues and cells, compiled from multiple sources. Expression levels are categorized for ease of comparison.
| Tissue/Cell Type | Species | Relative Expression Level | Reference |
| Adipose Tissue | |||
| Mature Adipocytes | Human, Mouse | High | |
| Subcutaneous Adipose | Human | Higher in obese vs. lean | |
| Omental Adipose | Human | Higher in obese vs. lean | |
| Immune Cells | |||
| Pro-inflammatory Macrophages (M1) | Mouse | High | |
| Kupffer Cells (Liver Macrophages) | Mouse | High (induced by HFD) | |
| Gastrointestinal System | |||
| Colon (enteroendocrine L-cells) | Human, Mouse | High | |
| Duodenum | Human, Mouse | Medium-High | |
| Taste Bud Cells | Human, Mouse | Medium | |
| Pancreas | |||
| Pancreatic Islet δ-cells | Human, Mouse | Medium | |
| Central Nervous System | |||
| Hypothalamus (Arcuate Nucleus) | Rat | Medium | |
| Other | |||
| Lung | Human | Detected | |
| Heart (Cardiac Myocytes) | Mouse | Detected |
Note: Relative expression levels are qualitative summaries (High, Medium, Detected) based on the cited literature, which may use different methodologies (e.g., mRNA, protein levels).
GPR120 Signaling Pathways
Upon activation by FFAs, GPR120 initiates downstream signaling through two primary, distinct pathways: the canonical Gαq/11 pathway and the β-arrestin 2-dependent pathway. These pathways are often cell-type specific and mediate different physiological outcomes.
Gαq/11-Mediated Metabolic Signaling
In cell types like adipocytes and enteroendocrine cells, GPR120 primarily couples to the Gαq/11 family of G proteins. This pathway is crucial for the metabolic effects of GPR120.
-
Activation: Binding of an agonist (e.g., DHA) to GPR120 induces a conformational change.
-
G Protein Coupling: The receptor activates the heterotrimeric G protein Gαq/11.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).
-
Downstream Effects: The rise in [Ca2+]i and activation of protein kinase C (PKC) by DAG trigger various cellular responses, including the secretion of GLP-1 from L-cells and the stimulation of glucose uptake in adipocytes via GLUT4 translocation. This pathway also involves the activation of the ERK1/2 cascade.
GPR120 Gαq/11-mediated metabolic signaling pathway.
β-Arrestin 2-Mediated Anti-Inflammatory Signaling
In macrophages, the potent anti-inflammatory effects of GPR120 are mediated by a G protein-independent pathway involving β-arrestin 2 (β-arr2).
-
Ligand Binding & Recruitment: Upon activation by an omega-3 fatty acid, GPR120 recruits β-arrestin 2 to the plasma membrane.
-
Internalization: The GPR120/β-arrestin 2 complex is internalized into an endosome.
-
Inhibition of Inflammatory Cascade: Pro-inflammatory signals from receptors like TLR4 and TNFα typically activate the TAK1/TAB1 complex, leading to downstream activation of NF-κB and JNK pathways. The internalized GPR120/β-arrestin 2 complex interacts with and sequesters TAB1 (TGF-beta activated kinase 1 binding protein 1).
-
Anti-Inflammatory Effect: By sequestering TAB1, the complex prevents its interaction with TAK1, thereby blocking the activation of the pro-inflammatory NF-κB and JNK signaling cascades and producing a potent anti-inflammatory effect.
GPR120 β-arrestin 2-mediated anti-inflammatory signaling.
Key Experimental Methodologies
Studying GPR120 gene regulation and function requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to identify the in vivo interaction between a specific protein (e.g., a transcription factor like PPARγ) and a specific DNA region (e.g., the FFAR4 promoter).
Objective: To determine if PPARγ binds to the promoter region of the FFAR4 gene in adipocytes.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture adipocytes (e.g., differentiated 3T3-L1 cells) to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in lysis buffer (containing protease inhibitors) and incubate on ice for 10 minutes.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined for each cell type and instrument.
-
Centrifuge the lysate to pellet cell debris; the supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific to the protein of interest (e.g., anti-PPARγ). A negative control using a non-specific IgG is essential.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for at least 4-6 hours (or overnight).
-
Treat with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the FFAR4 promoter.
-
Analyze the enrichment of the target DNA sequence in the immunoprecipitated sample relative to the input and IgG controls.
-
Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Dual-Luciferase Reporter Assay
This assay is used to measure the activity of a gene's promoter in response to specific stimuli or transcription factors.
Objective: To quantify the activity of the FFAR4 promoter in response to a PPARγ agonist.
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of the FFAR4 gene upstream of a Firefly luciferase reporter gene in a suitable vector (e.g., pGL4 series).
-
A second plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or TK) is used as a transfection control.
-
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293 or a relevant adipocyte precursor cell line) with the FFAR4 promoter-Firefly luciferase plasmid, the Renilla luciferase control plasmid, and an expression vector for PPARγ (if not endogenously expressed at sufficient levels). Use a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with the compound of interest (e.g., rosiglitazone, a PPARγ agonist) or a vehicle control for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then add passive lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Firefly luciferase assay substrate to the lysate and measure the luminescence (this is the experimental reading).
-
Subsequently, add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the substrate for Renilla luciferase) and measure the luminescence again (this is the control reading).
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity by comparing the normalized luciferase activity of the treated samples to the vehicle-treated control samples.
-
Workflow for Dual-Luciferase Reporter Assay.
Conclusion
GPR120 is a multifaceted receptor with critical roles in integrating metabolic and inflammatory signals. Its expression is tightly regulated by key metabolic transcription factors like PPARγ, and its activity is mediated through distinct, cell-specific Gαq/11 and β-arrestin 2 signaling pathways. The high expression of GPR120 in adipose tissue and macrophages positions it as a central node in the pathophysiology of obesity-related insulin resistance and chronic inflammation. A thorough understanding of its gene regulation, expression patterns, and signaling mechanisms, facilitated by the experimental protocols detailed herein, is essential for the successful development of novel therapeutics targeting this receptor for the treatment of metabolic diseases.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphisms in FFAR4 (GPR120) Gene Modulate Insulin Levels and Sensitivity after Fish Oil Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid receptor 4 - Wikipedia [en.wikipedia.org]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GPR120 Receptor Internalization and Desensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of a diverse array of physiological processes. Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 plays a pivotal role in metabolism, inflammation, and gustation. Its involvement in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids has positioned it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3]
Upon agonist binding, the activity of GPR120 is tightly regulated through a series of events, primarily internalization and desensitization. These processes are crucial for terminating the initial signal and modulating the receptor's long-term responsiveness. A comprehensive understanding of the molecular mechanisms governing GPR120 internalization and desensitization is paramount for the development of effective and selective therapeutic agents targeting this receptor.
This technical guide provides an in-depth exploration of the core mechanisms of GPR120 internalization and desensitization. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the key signaling pathways, quantitative data on receptor dynamics, and explicit experimental protocols to investigate these phenomena.
Core Mechanisms of GPR120 Internalization and Desensitization
The canonical pathway for G protein-coupled receptor (GPCR) desensitization and internalization is initiated by agonist-induced conformational changes in the receptor. This leads to the recruitment of G protein-coupled receptor kinases (GRKs) which phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling. Subsequently, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to facilitate the internalization of the receptor into clathrin-coated pits.
In the context of GPR120, this pathway is a central regulatory mechanism. Both the short (GPR120S) and long (GPR120L) splice variants of human GPR120 have been shown to recruit β-arrestin proteins, leading to robust internalization.[1][4] The recruitment of β-arrestin 2 is particularly important and is regulated by GPR120 phosphorylation.
Signaling Pathways
The signaling cascades governing GPR120 internalization and desensitization are intricate and involve multiple key protein interactions. The primary pathway involves agonist activation, GRK-mediated phosphorylation, and subsequent β-arrestin recruitment, leading to clathrin-mediated endocytosis.
Agonist-Induced GPR120 Activation and GRK Phosphorylation
References
- 1. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
Methodological & Application
Application Notes for GPR120 Agonist 5 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of GPR120 agonists, with a focus on a hypothetical compound, "GPR120 Agonist 5." GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids.[1] It has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1]
Activation of GPR120 can trigger multiple signaling pathways, primarily through Gαq/11 and β-arrestin recruitment.[2] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels.[2][3] The β-arrestin pathway is crucial for the anti-inflammatory effects of GPR120 activation. Therefore, a comprehensive in vitro assessment of a novel GPR120 agonist involves evaluating its activity in assays that probe these key signaling cascades.
GPR120 Signaling Pathway
Upon agonist binding, GPR120 undergoes a conformational change, leading to the activation of downstream signaling pathways. The primary pathways involve the coupling to Gαq/11 proteins, which activates PLC, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores. Independently, GPR120 activation can lead to the recruitment of β-arrestin-2, which can mediate G protein-independent signaling and is associated with the receptor's anti-inflammatory actions.
GPR120 Signaling Pathways
Key In Vitro Assays
To characterize the pharmacological profile of "this compound," three key in vitro functional assays are recommended:
-
Calcium Mobilization Assay: To determine the agonist's potency and efficacy in activating the Gαq/11 pathway.
-
β-Arrestin Recruitment Assay: To assess the agonist's ability to engage the β-arrestin pathway.
-
GTPγS Binding Assay: To directly measure the activation of G proteins upon agonist binding.
Data Presentation
The following tables summarize hypothetical data for "this compound" in comparison to a known GPR120 agonist, TUG-891. This data is for illustrative purposes to demonstrate how results from these assays can be presented.
Table 1: Calcium Mobilization Assay Data
| Compound | EC50 (nM) | % Maximal Activation (vs. TUG-891) |
| This compound | 75 | 95% |
| TUG-891 (Control) | 50 | 100% |
Table 2: β-Arrestin Recruitment Assay Data
| Compound | EC50 (nM) | % Maximal Recruitment (vs. TUG-891) |
| This compound | 150 | 88% |
| TUG-891 (Control) | 100 | 100% |
Table 3: GTPγS Binding Assay Data
| Compound | EC50 (nM) | % Basal Stimulation (at 10 µM) |
| This compound | 90 | 250% |
| TUG-891 (Control) | 60 | 300% |
Experimental Protocols
Calcium Mobilization Assay Protocol
This assay measures the increase in intracellular calcium concentration following the activation of GPR120. It is a widely used method for screening compounds that modulate GPCRs coupled to the Gαq pathway.
Calcium Mobilization Assay Workflow
Materials:
-
CHO-K1 cells stably expressing human GPR120
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well black-walled, clear-bottom assay plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and control agonist (e.g., TUG-891)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the GPR120-expressing CHO-K1 cells into 96-well plates at a density of 20,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of "this compound" and the control agonist in HBSS.
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record the baseline fluorescence, then add the compound dilutions to the respective wells. Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal activation.
β-Arrestin Recruitment Assay Protocol
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key event in receptor desensitization and G protein-independent signaling.
β-Arrestin Recruitment Assay Workflow
Materials:
-
Cells engineered for β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 GPR120 β-Arrestin cells)
-
Cell plating reagent
-
96-well white-walled assay plates
-
This compound and control agonist
-
Detection reagent kit (e.g., PathHunter® Detection Kit)
-
Luminometer
Procedure:
-
Cell Plating: Prepare cells according to the manufacturer's protocol and plate them in the 96-well assay plates.
-
Incubation: Incubate the cell plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add serial dilutions of "this compound" or control agonist to the wells.
-
Agonist Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagent to each well.
-
Signal Development: Incubate the plates for 60 minutes at room temperature in the dark.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruited. Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal recruitment.
GTPγS Binding Assay Protocol
This functional assay measures the direct activation of G proteins by an agonist-bound GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
GTPγS Binding Assay Workflow
Materials:
-
Cell membranes from cells overexpressing human GPR120
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Guanosine diphosphate (GDP)
-
[³⁵S]GTPγS (radiolabeled)
-
Unlabeled GTPγS (for non-specific binding determination)
-
This compound and control agonist
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP (to a final concentration of 10-100 µM), and cell membranes (5-20 µg of protein per well).
-
Compound Addition: Add serial dilutions of "this compound" or control agonist. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and percentage of stimulation over basal levels.
References
Application Notes and Protocols for High-Throughput Screening of GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] GPR120 is activated by long-chain fatty acids and plays a crucial role in various physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1), insulin sensitization, and anti-inflammatory responses.[1][2] The development of potent and selective GPR120 agonists is a key focus in drug discovery.[1] High-throughput screening (HTS) is an essential tool for identifying novel GPR120 agonists from large compound libraries. This document provides detailed application notes and protocols for two primary HTS assays used for GPR120 agonist screening: the β-arrestin recruitment assay and the calcium mobilization assay.
GPR120 Signaling Pathways
GPR120 activation initiates two main signaling cascades: the Gαq/11 pathway and the β-arrestin pathway.
-
Gαq/11 Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic calcium is a measurable event and forms the basis of the calcium mobilization assay.
-
β-Arrestin Pathway: Ligand-bound GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. The interaction between GPR120 and β-arrestin mediates receptor desensitization and internalization, and also initiates downstream signaling cascades independent of G proteins, contributing to the anti-inflammatory effects of GPR120. This recruitment of β-arrestin is the principle behind the β-arrestin recruitment assay.
High-Throughput Screening Assays for GPR120 Agonists
The choice of HTS assay depends on the specific signaling pathway of interest and the available resources. Both β-arrestin recruitment and calcium mobilization assays are well-suited for HTS formats.
β-Arrestin Recruitment Assay
This assay directly measures the interaction between GPR120 and β-arrestin upon agonist stimulation. Commercially available platforms, such as the PathHunter® β-arrestin assay from Eurofins DiscoverX, are widely used. These assays often utilize enzyme fragment complementation (EFC) technology. In this system, GPR120 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to GPR120 brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway. It is a robust and widely used functional assay for GPR120. The assay involves loading cells expressing GPR120 with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. Upon agonist stimulation and subsequent calcium release, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. This change in fluorescence is measured using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) or a FlexStation®.
Data Presentation
The potency of GPR120 agonists is typically determined by generating dose-response curves and calculating the half-maximal effective concentration (EC50). The following tables summarize the EC50 values for the well-characterized GPR120 agonist TUG-891 and its analogs from calcium mobilization assays.
| Compound | hGPR120 EC50 (nM) - Calcium Flux Assay | hGPR40 EC50 (µM) - Calcium Flux Assay | Reference |
| TUG-891 | 43.7 | >70 | |
| Compound 10a | 45.2 | >70 | |
| Compound 10i | 77.2 | >70 | |
| Compound 10j | 112.2 | >70 | |
| Compound 10k | 57.6 | >70 | |
| Compound 10l | 96.8 | >70 | |
| Compound 14a | 90.4 | >60 | |
| Compound 14b | 82.5 | >60 | |
| Compound 14d | 37.5 | >60 |
| Compound | GPR120 EC50 (nM) - Ca2+ Signal | Reference |
| TUG-891 | 51.2 | |
| Compound 1g | 182.4 | |
| Compound 5g | 48.3 | |
| Compound 8g | 141.7 | |
| Compound 9g | 137.3 |
| Compound | GPR120 EC50 (nM) - Ca2+ Signal | GPR40 EC50 (µM) - Ca2+ Signal | Reference |
| TUG-891 | 55.6 | >50 | |
| Compound 1f | 105.2 | NT | |
| Compound 2f | 35.8 | >50 | |
| Compound 5f | 98.4 | NT | |
| Compound 6f | 45.2 | >50 | |
| Compound 11b | 38.6 | >50 | |
| Compound 11g | 31.5 | >50 | |
| NT: Not Tested |
Experimental Protocols
Protocol 1: High-Throughput β-Arrestin Recruitment Assay (using PathHunter® eXpress format)
This protocol is adapted from the general procedure for PathHunter® eXpress assays.
Materials:
-
PathHunter® eXpress GPR120 CHO-K1 β-Arrestin GPCR Assay Kit (contains cryopreserved cells, cell plating media, detection reagent, and assay plates)
-
Test compounds and a reference agonist (e.g., TUG-891)
-
Humidified incubator at 37°C with 5% CO2
-
Luminescence plate reader
Procedure:
Day 1: Cell Plating
-
Rapidly thaw the vial of cryopreserved PathHunter® GPR120 cells in a 37°C water bath.
-
Transfer the cell suspension to the provided cell plating medium.
-
Determine the cell density using a hemocytometer.
-
Adjust the cell concentration to 250,000 cells/mL in the cell plating medium.
-
Dispense 20 µL of the cell suspension into each well of the 384-well assay plate (for a final density of 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Compound Addition and Signal Detection
-
Prepare serial dilutions of test compounds and the reference agonist in the appropriate assay buffer. The final solvent concentration should be ≤1%.
-
Add the diluted compounds to the cell plate.
-
Incubate the plate at 37°C for 90 minutes.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Prepare the PathHunter® detection reagent according to the kit instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the chemiluminescent signal on a standard plate reader.
Protocol 2: High-Throughput Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR120
-
Cell culture medium (e.g., F-12 or DMEM) with appropriate supplements
-
Black, clear-bottom 384-well microplates
-
Calcium-sensitive dye (e.g., FLIPR® Calcium 4 Assay Kit or Fluo-4 AM)
-
Assay buffer (e.g., Krebs buffer or Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., TUG-891)
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or FlexStation®)
Procedure:
Day 1: Cell Plating
-
Harvest and count the GPR120-expressing cells.
-
Seed the cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Dye Loading and Assay
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions. This typically involves dissolving the dye in an assay buffer containing an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.
-
Add an equal volume (25 µL) of the dye loading buffer to each well of the cell plate.
-
Incubate the plate at 37°C for 60 minutes to allow for dye uptake.
-
While the cells are incubating, prepare a compound plate with serial dilutions of the test compounds and reference agonist in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Configure the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) before and after the addition of compounds.
-
Initiate the assay. The instrument will typically record a baseline fluorescence for a few seconds, then automatically add the compounds from the compound plate to the cell plate, and continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
Mandatory Visualizations
Caption: GPR120 Signaling Pathways
Caption: High-Throughput Screening Workflow
References
Application Notes and Protocols for GPR120 Agonist Testing in a Diet-Induced Obese Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis tightly linked to a cluster of metabolic disorders, including type 2 diabetes, insulin resistance, and chronic inflammation. The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for these conditions.[1] Activated by long-chain fatty acids, GPR120 is predominantly expressed in adipose tissue, pro-inflammatory macrophages, and the intestines.[1] Its activation initiates signaling cascades that lead to potent anti-inflammatory and insulin-sensitizing effects.[1][2][3]
The diet-induced obese (DIO) mouse model is a cornerstone in metabolic research, as it closely mimics the pathophysiology of human obesity and its metabolic sequelae. By feeding mice a high-fat diet, researchers can induce key features of the human metabolic syndrome, including weight gain, insulin resistance, and inflammation. This model provides an invaluable in vivo platform for evaluating the therapeutic efficacy of novel compounds such as GPR120 agonists.
These application notes provide a comprehensive guide for utilizing the DIO mouse model to test the efficacy of GPR120 agonists. Detailed protocols for inducing obesity, administering test compounds, and performing key metabolic and inflammatory assays are provided, along with templates for data presentation and visualization of the underlying biological pathways and experimental workflows.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist triggers a cascade of intracellular events that mediate its beneficial metabolic and anti-inflammatory effects. The two primary signaling arms involve Gαq/11 and β-arrestin-2.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating a GPR120 agonist in a diet-induced obese mouse model.
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
Objective: To induce obesity and metabolic dysfunction in mice through chronic high-fat diet feeding.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Animal caging with enrichment
-
Weighing scale
Protocol:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
After acclimatization, randomly assign mice to two groups: a control group receiving the standard chow diet and a DIO group receiving the HFD.
-
House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to their respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice in the HFD group should exhibit a significant increase in body weight (typically 20-30% more than the control group) and are considered obese.
GPR120 Agonist Administration (Oral Gavage)
Objective: To administer the GPR120 agonist or vehicle control to the DIO mice.
Materials:
-
GPR120 agonist
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes
-
Weighing scale
Protocol:
-
Prepare the GPR120 agonist solution in the appropriate vehicle at the desired concentration.
-
Weigh each mouse to calculate the correct dosing volume (typically 5-10 ml/kg body weight).
-
Gently restrain the mouse, ensuring its head and neck are extended to create a straight path to the esophagus.
-
Carefully insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The animal may swallow as the tube is passed. Note: Do not force the needle if resistance is met.
-
Slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 15 minutes post-gavage.
-
Perform daily dosing for the duration of the treatment period (e.g., 4-6 weeks).
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance in response to an oral glucose challenge.
Materials:
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized capillaries)
-
Heating pad or lamp
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Keep the mice warm during the procedure to ensure proper blood flow.
Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity by measuring the response to an exogenous insulin injection.
Materials:
-
Humulin R (or other regular insulin)
-
Sterile saline
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.
-
Monitor the mice closely for signs of hypoglycemia.
Cytokine Profiling (ELISA)
Objective: To measure the levels of pro-inflammatory cytokines in the serum.
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Microplate reader
Protocol:
-
At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus and place it in serum separator tubes.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a plate with a capture antibody, adding the serum samples, followed by a detection antibody, a substrate, and then reading the absorbance on a microplate reader.
Gene Expression Analysis (qPCR)
Objective: To quantify the expression of genes related to inflammation and metabolism in adipose tissue.
Materials:
-
Adipose tissue (e.g., epididymal white adipose tissue)
-
RNA stabilization solution (e.g., RNAlater)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., GPR120, TNF-α, IL-6, Adiponectin) and reference genes.
-
Real-time PCR system
Protocol:
-
During sacrifice, carefully dissect the adipose tissue, rinse with PBS, and store it in an RNA stabilization solution at -80°C.
-
Extract total RNA from the tissue using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest and appropriate reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Metabolic Parameters
| Parameter | Control (Chow + Vehicle) | DIO + Vehicle | DIO + GPR120 Agonist |
| Initial Body Weight (g) | |||
| Final Body Weight (g) | |||
| Body Weight Gain (g) | |||
| Daily Food Intake (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Insulin (ng/mL) |
Table 2: Oral Glucose Tolerance Test (OGTT)
| Time Point | Control (Chow + Vehicle) | DIO + Vehicle | DIO + GPR120 Agonist |
| 0 min (mg/dL) | |||
| 15 min (mg/dL) | |||
| 30 min (mg/dL) | |||
| 60 min (mg/dL) | |||
| 90 min (mg/dL) | |||
| 120 min (mg/dL) | |||
| AUC (mg/dL*min) |
Table 3: Insulin Tolerance Test (ITT)
| Time Point | Control (Chow + Vehicle) | DIO + Vehicle | DIO + GPR120 Agonist |
| 0 min (%) | 100 | 100 | 100 |
| 15 min (%) | |||
| 30 min (%) | |||
| 60 min (%) |
Table 4: Inflammatory Markers
| Marker | Control (Chow + Vehicle) | DIO + Vehicle | DIO + GPR120 Agonist |
| Serum TNF-α (pg/mL) | |||
| Serum IL-6 (pg/mL) | |||
| Adipose Tissue TNF-α mRNA (fold change) | |||
| Adipose Tissue IL-6 mRNA (fold change) |
Conclusion
The diet-induced obese mouse model provides a robust and clinically relevant platform for the preclinical evaluation of GPR120 agonists. By following the detailed protocols outlined in these application notes, researchers can effectively assess the therapeutic potential of novel compounds to improve metabolic health and reduce inflammation. The provided frameworks for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
Application Notes and Protocols for Cell-Based Assays Targeting GPR120 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1] GPR120 is activated by medium and long-chain free fatty acids (FFAs) and mediates its effects through two primary signaling pathways: the Gαq/11 pathway and the β-arrestin pathway.[2] Activation of the Gαq/11 pathway leads to an increase in intracellular calcium, while the recruitment of β-arrestin can initiate a separate cascade of signaling events and is involved in receptor desensitization and internalization.[3]
These application notes provide detailed protocols for three common cell-based assays used to screen for and characterize GPR120 agonists: calcium mobilization assays, β-arrestin recruitment assays, and reporter gene assays. Each protocol is designed to be a comprehensive guide for researchers, from cell line selection to data analysis.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates distinct downstream signaling cascades. The choice of assay will determine which of these pathways is being monitored.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for several known GPR120 agonists across different assay platforms. This data allows for a comparative analysis of compound potency and potential signaling bias.
| Agonist | Assay Type | Cell Line | EC50 (nM) |
| TUG-891 | Calcium Mobilization | CHO-hGPR120 | 43.7[4] |
| β-Arrestin Recruitment | - | - | |
| ERK Phosphorylation | - | - | |
| GW9508 | Calcium Mobilization | HEK293 | - |
| β-Arrestin Recruitment | - | - | |
| AZ13581837 | Calcium Mobilization | CHO-hGPR120 | 120[5] |
| DMR Response | CHO-hGPR120 | 5.2 | |
| GSK137647A | Calcium Mobilization | - | 501 |
| β-Arrestin Recruitment | - | - |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.
Materials:
-
HEK293 or CHO-K1 cells stably or transiently expressing human GPR120
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
GPR120 agonists (e.g., TUG-891 as a positive control)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the GPR120-expressing cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 20 µL of Fluo-4 AM stock solution (typically 1 mM in DMSO) with 10 mL of assay buffer containing 0.02% Pluronic F-127 and 2.5 mM probenecid.
-
Aspirate the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence (Excitation: 490 nm, Emission: 525 nm) at 1-second intervals.
-
After establishing a stable baseline fluorescence for 10-20 seconds, the instrument will automatically add a specified volume (e.g., 25 µL) of the compound dilutions to the wells.
-
Continue to measure the fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assays
These assays measure the interaction between GPR120 and β-arrestin upon agonist stimulation. Two common formats are Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC), such as the PathHunter® assay.
Materials:
-
HEK293 cells
-
Expression plasmids: GPR120 fused to a Renilla luciferase (Rluc) variant and β-arrestin-2 fused to a fluorescent protein (e.g., Venus or YFP)
-
Transfection reagent
-
White, opaque 96-well microplates
-
Coelenterazine h (BRET substrate)
-
BRET-compatible plate reader
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the GPR120-Rluc and Venus-β-arrestin plasmids using a suitable transfection reagent.
-
24 hours post-transfection, harvest the cells and seed them into white, opaque 96-well plates at a density of 20,000 to 50,000 cells per well.
-
Incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Add coelenterazine h to a final concentration of 5 µM to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the Venus/YFP emission (e.g., 530 nm).
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (Venus/YFP) to the light intensity emitted by the donor (Rluc).
-
Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Materials:
-
PathHunter® GPR120 CHO-K1 β-Arrestin cell line (or similar)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96-well microplates
-
GPR120 agonists
Protocol:
-
Cell Plating:
-
Plate the PathHunter® cells in a white, solid-bottom 96-well plate at the density recommended by the manufacturer (typically 5,000-10,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal using a standard plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene downstream of GPR120 signaling, often through the cAMP response element (CRE) for Gs/Gi-coupled pathways or NFAT response element for Gq-coupled pathways.
Materials:
-
HEK293 cells
-
Expression plasmid for GPR120
-
Reporter plasmid containing a response element (e.g., CRE) driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
White, opaque 96-well microplates
-
Luciferase assay substrate/reagent kit
-
Luminometer
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the GPR120 expression plasmid and the CRE-luciferase reporter plasmid.
-
24 hours post-transfection, seed the cells into white, opaque 96-well plates.
-
Incubate for another 24 hours.
-
-
Serum Starvation and Compound Treatment:
-
For some GPCR assays, particularly those involving MAPK/ERK pathways, serum starvation (incubating cells in low-serum or serum-free medium) for 4-24 hours prior to agonist addition can reduce basal signaling and increase the assay window.
-
Add serial dilutions of test compounds to the cells and incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. AZ13581837 | GPR120 (FFAR4) agonist | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Measuring GLP-1 Secretion in Response to GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring Glucagon-Like Peptide-1 (GLP-1) secretion in response to G protein-coupled receptor 120 (GPR120) agonists. These guidelines are intended to assist researchers in the fields of metabolic disease, endocrinology, and drug discovery in assessing the potential of GPR120 as a therapeutic target for conditions such as type 2 diabetes.
Introduction
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor activated by medium and long-chain fatty acids.[1][2] It is expressed in various tissues, including enteroendocrine L-cells of the gut, which are responsible for producing GLP-1.[1][2][3] Upon activation by agonists, GPR120 initiates a signaling cascade that leads to the secretion of GLP-1. GLP-1 is a critical incretin hormone that potentiates glucose-dependent insulin secretion, making GPR120 an attractive target for the development of novel therapeutics for metabolic disorders.
These application notes provide a summary of quantitative data for known GPR120 agonists, detailed protocols for in vitro and in vivo measurement of GLP-1 secretion, and visual representations of the key pathways and workflows.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist in enteroendocrine L-cells primarily couples to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a key trigger for the exocytosis of GLP-1-containing granules. Additionally, GPR120 can also signal through Gαs and β-arrestin pathways.
Data Presentation: GPR120 Agonists
The following table summarizes the potency of various GPR120 agonists from published literature. This data can be used to select appropriate compounds and concentrations for in vitro and in vivo studies.
| Agonist | Target | Assay Type | EC50 | Reference |
| TUG-891 | Human GPR120 | β-arrestin recruitment | 43.7 nM | |
| Compound 14d | Human GPR120 | Agonist activity | 83.2 nM | |
| Compound 4 | Human GPR120 | β-arrestin 2 interaction (BRET) | pEC50 = 7.36 | |
| Compound 4 | Human GPR120 | Calcium assay | pEC50 = 7.02 | |
| CpdA | Human GPR120 | β-arrestin-2 recruitment | ~0.35 µM | |
| CpdA | Mouse GPR120 | β-arrestin-2 recruitment | ~0.35 µM | |
| DFL23916 | Human GPR120 | Gαq/11 signaling & β-arrestin | Not specified | |
| GW9508 | GPR40/GPR120 | GLP-1 secretion | 10 µM (used concentration) |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
In Vitro GLP-1 Secretion Assay using STC-1 Cells
The murine intestinal enteroendocrine STC-1 cell line is a widely used model for studying GLP-1 secretion. These cells endogenously express GPR120 and secrete GLP-1 in response to stimulation.
Materials:
-
STC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, 20 mM HEPES, 0.1% Bovine Serum Albumin (BSA)
-
DPP-4 inhibitor (e.g., Sitagliptin, 20 nM)
-
GPR120 agonists of interest
-
DMSO (vehicle control)
-
Total GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed STC-1 cells into 24-well or 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate in assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C. The DPP-4 inhibitor prevents the degradation of secreted active GLP-1.
-
Agonist Treatment: Prepare serial dilutions of the GPR120 agonists in the assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the pre-incubation buffer and add the agonist solutions or vehicle control to the cells.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatants from each well.
-
GLP-1 Measurement: Measure the concentration of total GLP-1 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Interpolate the concentration of GLP-1 from a standard curve.
In Vivo Measurement of GLP-1 Secretion in Mice
This protocol describes the measurement of plasma GLP-1 levels in mice following oral administration of a GPR120 agonist.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
GPR120 agonist of interest
-
Vehicle control (e.g., appropriate solvent for the agonist)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, lancets)
-
DPP-4 inhibitor
-
Centrifuge
-
Total GLP-1 ELISA kit
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight prior to the experiment.
-
Agonist Administration: Orally administer the GPR120 agonist or vehicle control to the mice via gavage. Dosing will be dependent on the specific agonist's properties.
-
Blood Collection: At a specified time point after agonist administration (e.g., 30 or 60 minutes), collect blood samples. Blood can be collected via tail vein or terminal cardiac puncture into tubes containing a DPP-4 inhibitor and an anticoagulant like EDTA.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
GLP-1 Measurement: Measure the concentration of total GLP-1 in the plasma samples using a commercially available ELISA kit following the manufacturer's protocol.
-
Data Analysis: Compare the plasma GLP-1 levels between the agonist-treated and vehicle-treated groups.
Total GLP-1 ELISA Protocol Summary
Most commercially available total GLP-1 ELISA kits are based on the sandwich immunoassay principle.
General Steps:
-
Plate Preparation: The wells of a microtiter plate are coated with a capture antibody specific for GLP-1.
-
Sample and Standard Incubation: Standards, controls, and unknown samples are added to the wells and incubated. During this time, GLP-1 in the samples binds to the capture antibody.
-
Washing: Unbound material is washed away.
-
Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the GLP-1 molecule is added and incubated.
-
Washing: Unbound detection antibody is washed away.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: Unbound enzyme conjugate is washed away.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stop Solution: The reaction is stopped by adding a stop solution.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of GLP-1 is determined by comparison to a standard curve.
For detailed instructions, always refer to the specific protocol provided with the ELISA kit.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the role of GPR120 in GLP-1 secretion. By utilizing the described in vitro and in vivo methods, scientists can effectively screen and characterize GPR120 agonists, contributing to the development of new therapeutic strategies for metabolic diseases. Careful adherence to these protocols and consideration of the provided data will facilitate robust and reproducible results.
References
- 1. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for GPR120 Agonism Screening via Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] Activated by medium and long-chain fatty acids, GPR120 stimulation leads to the activation of the Gαq/11 signaling cascade.[3][4] This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[4] This increase in cytosolic calcium can be detected using fluorescent calcium indicators, providing a robust method for screening and characterizing GPR120 agonists.
This document provides detailed protocols for a calcium mobilization assay to identify and characterize GPR120 agonists using a homogeneous, fluorescence-based method with Fluo-4 AM dye.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a signaling cascade that results in an increase in intracellular calcium levels. The key steps are outlined in the diagram below.
Caption: GPR120 agonist-induced calcium mobilization pathway.
Experimental Protocols
This protocol is designed for a 96-well or 384-well plate format and utilizes the Fluo-4 No Wash Calcium Assay Kit.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR120 (e.g., AequoScreen™ GPR120 cell line).
-
Culture Medium: Standard growth medium appropriate for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
Fluo-4 AM dye.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (optional, to prevent dye extrusion).
-
GPR120 agonist positive control (e.g., TUG-891).
-
Test compounds.
-
-
Equipment:
-
Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm (e.g., FLIPR, FlexStation).
-
Automated liquid handler or multichannel pipette.
-
Cell incubator (37°C, 5% CO2).
-
Centrifuge.
-
Experimental Workflow
Caption: Workflow for the GPR120 calcium mobilization assay.
Detailed Methodology
1. Cell Culture and Seeding
-
Culture GPR120-expressing cells in appropriate growth medium in a 37°C, 5% CO2 incubator.
-
The day before the assay, harvest cells and seed them into black, clear-bottom microplates.
-
96-well plate: 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
384-well plate: 10,000 to 20,000 cells per well in 25 µL of growth medium.
-
-
Incubate the plates overnight to allow for cell attachment.
2. Preparation of Reagents
-
Assay Buffer (1X): Prepare HBSS with 20 mM HEPES.
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Dye Loading Solution: On the day of the assay, dilute the Fluo-4 AM stock solution in the assay buffer to a final working concentration (typically 2-4 µM). If using a commercial kit, follow the manufacturer's instructions. For example, add 20 µL of Fluo-4 AM stock solution to 10 mL of 1X Assay Buffer.
3. Dye Loading
-
Remove the growth medium from the cell plates.
-
Add the appropriate volume of dye loading solution to each well:
-
96-well plate: 100 µL per well.
-
384-well plate: 25 µL per well.
-
-
Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 15-30 minutes in the dark.
4. Compound Preparation
-
Prepare serial dilutions of test compounds and the positive control (e.g., TUG-891) in assay buffer at a concentration that is 2X to 5X the final desired concentration.
-
Include a vehicle control (e.g., DMSO in assay buffer).
5. Measurement of Calcium Mobilization
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to perform a kinetic read, with an initial baseline reading for 10-20 seconds.
-
The instrument's liquid handler should then add the compound solutions to the cell plate.
-
Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent decay.
6. Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for each agonist.
Data Presentation
The potency of GPR120 agonists is typically reported as EC50 values. The following table summarizes data for known GPR120 agonists.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| TUG-891 | CHO cells | Calcium Flux | Data not specified | |
| Compound 10i | hGPR120-transfected CHO | Calcium Flux | 77.2 | |
| Compound 10j | hGPR120-transfected CHO | Calcium Flux | 112.2 | |
| Compound 10k | hGPR120-transfected CHO | Calcium Flux | 57.6 | |
| Compound 10l | hGPR120-transfected CHO | Calcium Flux | 96.8 | |
| Compound 14d | hGPR120-transfected CHO | Calcium Flux | Not specified as EC50 | |
| Linolenic Acid | hGPR120-transfected cells | Calcium Flux | 760 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete hydrolysis of Fluo-4 AM | Increase room temperature incubation time after dye loading. |
| Cell death | Check cell viability; reduce dye concentration or incubation time. | |
| Low signal-to-noise ratio | Low receptor expression | Use a cell line with higher GPR120 expression or optimize transfection. |
| Insufficient dye loading | Optimize Fluo-4 AM concentration and loading time. | |
| Inactive compounds | Verify compound integrity and solubility. | |
| High well-to-well variability | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before plating. |
| Inconsistent liquid handling | Use calibrated pipettes or an automated liquid handler. |
Conclusion
The calcium mobilization assay is a reliable and high-throughput method for screening and characterizing GPR120 agonists. By following the detailed protocols outlined in these application notes, researchers can effectively identify novel compounds that modulate GPR120 activity, facilitating drug discovery efforts for metabolic and inflammatory diseases.
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Oral Glucose Tolerance Test with GPR120 Agonist 5
Introduction
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, particularly Type 2 Diabetes Mellitus (T2DM).[1] GPR120 is activated by medium and long-chain free fatty acids (FFAs), such as the omega-3 fatty acids found in fish oil.[2][3] Upon activation, GPR120 mediates several beneficial metabolic effects. It is highly expressed in various tissues, including the intestines, adipose tissue, and pro-inflammatory macrophages.[1][4] In enteroendocrine L-cells of the intestine, GPR120 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells. Additionally, GPR120 activation in adipocytes can promote glucose uptake by facilitating the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
GPR120 Agonist 5 is a novel, selective, and orally bioavailable small-molecule agonist designed to target GPR120. Its application in an oral glucose tolerance test (OGTT) is a critical preclinical step to evaluate its efficacy in improving glucose homeostasis. The OGTT assesses the body's ability to clear a glucose load from the bloodstream, and an improvement in this test (i.e., lower blood glucose levels) by this compound would indicate its potential as an anti-diabetic agent. This document provides a detailed protocol for performing an OGTT in a mouse model of diet-induced obesity (DIO) to assess the therapeutic potential of this compound.
Principle of the Method
The oral glucose tolerance test measures the body's response to an oral glucose challenge. In this protocol, mice are fasted to establish a baseline glucose level. They are then pre-treated with either a vehicle control, this compound, or a positive control compound. Following this, a concentrated glucose solution is administered orally. Blood glucose levels are then monitored at several time points over two hours. An effective anti-diabetic agent like this compound is expected to improve glucose disposal, resulting in lower peak blood glucose levels and a faster return to baseline compared to the vehicle-treated group. Plasma insulin levels may also be measured to determine if the glucose-lowering effect is mediated by enhanced insulin secretion.
Experimental Protocols
1. Animal Model
-
Species: Male C57BL/6J mice.
-
Model: Diet-Induced Obese (DIO) mice. To induce this model, mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks. Age-matched mice on a standard chow diet can be used as lean controls.
-
Housing: Animals should be housed in a temperature-controlled facility (22-25°C) with a 12-hour light-dark cycle and ad libitum access to water. All procedures must be approved by the institution's Animal Experimentation Ethics Committee.
2. Reagents and Materials
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Positive Control (e.g., TUG-891)
-
D-Glucose (Dextrose)
-
Sterile 0.9% Saline Solution
-
Handheld Glucometer and Test Strips
-
Oral Gavage Needles
-
Syringes (1 ml)
-
Blood collection tubes (e.g., EDTA-coated microtubes for plasma collection)
-
Anesthetic (for terminal procedures, if any)
-
Scale for weighing animals
3. Experimental Procedure
a. Animal Preparation and Fasting:
-
Fast the mice overnight for 16-18 hours before the experiment. Ensure mice have free access to drinking water during the fasting period.
-
On the day of the experiment, weigh each mouse and record its weight.
-
Transfer mice to clean cages.
b. Dosing and Glucose Administration:
-
Prepare the dosing solutions: Dissolve this compound and the positive control in the vehicle to the desired concentrations (e.g., for a 10 mg/kg dose, prepare a 1 mg/ml solution if dosing at 10 ml/kg).
-
Take a baseline blood sample (t= -30 min) from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline sample, administer the vehicle, this compound, or positive control to the respective groups of mice via oral gavage. A typical dosing volume is 10 ml/kg.
-
Acclimate the mice for 30 minutes.
-
At t=0 min, take a second baseline blood sample for glucose measurement.
-
Immediately following the t=0 sample, administer a 20% D-glucose solution (prepared in sterile saline) via oral gavage at a dose of 2 g/kg body weight.
c. Blood Sampling:
-
Collect blood samples from a small incision at the tip of the tail at 15, 30, 60, and 120 minutes after the glucose challenge.
-
For each time point, measure blood glucose immediately using a glucometer.
-
If measuring insulin, collect approximately 20-30 µl of whole blood into EDTA-coated tubes at each time point. Keep samples on ice.
-
After the final blood draw, return food to the cages.
d. Plasma Preparation (for Insulin Measurement):
-
Centrifuge the collected blood samples at 4°C (e.g., 2000 x g for 10 minutes).
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Measure insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
Quantitative Data Summary
The following tables represent hypothetical data from an OGTT performed on DIO mice.
Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test (OGTT)
| Treatment Group (Dose) | Time -30 min (mg/dL) | Time 0 min (mg/dL) | Time 15 min (mg/dL) | Time 30 min (mg/dL) | Time 60 min (mg/dL) | Time 120 min (mg/dL) |
| Vehicle Control | 145 ± 5 | 148 ± 6 | 355 ± 15 | 450 ± 20 | 380 ± 18 | 250 ± 12 |
| This compound (10 mg/kg) | 142 ± 4 | 145 ± 5 | 280 ± 12 | 350 ± 15 | 260 ± 11 | 180 ± 9 |
| This compound (30 mg/kg) | 144 ± 5 | 146 ± 6 | 240 ± 10 | 290 ± 12 | 205 ± 10 | 155 ± 7 |
| Positive Control (TUG-891, 30 mg/kg) | 143 ± 6 | 144 ± 5 | 255 ± 11 | 310 ± 14 | 220 ± 9 | 165 ± 8 |
Data are presented as Mean ± SEM, n=8 mice per group.
Table 2: Area Under the Curve (AUC) for Glucose and Insulin Levels
| Treatment Group (Dose) | Glucose AUC (0-120 min) (mg/dL * min) | Plasma Insulin at 30 min (ng/mL) |
| Vehicle Control | 45,500 ± 2,100 | 1.8 ± 0.2 |
| This compound (10 mg/kg) | 34,800 ± 1,500 | 2.9 ± 0.3 |
| This compound (30 mg/kg) | 27,900 ± 1,250 | 3.8 ± 0.4 |
| Positive Control (TUG-891, 30 mg/kg) | 30,100 ± 1,400 | 3.5 ± 0.3 |
Data are presented as Mean ± SEM, n=8 mice per group.
Visualizations
Signaling Pathways
Caption: GPR120 signaling pathway for improved glucose metabolism.
Experimental Workflow
Caption: Experimental workflow for the Oral Glucose Tolerance Test.
References
- 1. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 2. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GPR120 Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing potent and selective synthetic GPR120 agonists. Given that a specific "GPR120 Agonist 5" is not publicly documented, this guide addresses common challenges and off-target considerations applicable to various synthetic GPR120 agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with GPR120 agonists, with a focus on identifying and mitigating potential off-target effects.
Question: My GPR120 agonist is producing an effect in a cell line that reportedly does not express GPR120. What could be the cause?
Answer: This issue strongly suggests an off-target effect. The most common off-target for many GPR120 agonists is the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), as both receptors can be activated by long-chain fatty acids.[1]
-
Troubleshooting Steps:
-
Confirm GPR120/GPR40 Expression: Verify the absence of GPR120 and the potential presence of GPR40 mRNA or protein in your cell line using qPCR or Western blot.
-
Use a GPR40 Antagonist: Treat the cells with a selective GPR40 antagonist alongside your GPR120 agonist. If the effect is diminished, it indicates GPR40-mediated activity.
-
Test a Structurally Different GPR120 Agonist: Some agonists have better selectivity profiles than others.[2][3] For example, Compound A is reported to have negligible activity towards GPR40.[3]
-
Knockdown GPR40: Use siRNA or CRISPR/Cas9 to knock down GPR40 in your cell line and repeat the experiment.[4]
-
Question: I am observing a weaker or different response to my GPR120 agonist in mouse models compared to human cell lines. Why is this happening?
Answer: This discrepancy is often due to species-dependent differences in agonist potency and selectivity. For instance, the widely used agonist TUG-891 is highly potent and selective for human GPR120, but it also activates mouse GPR40, making it a dual agonist in rodent models.
-
Troubleshooting Steps:
-
Consult Selectivity Data: Review the literature for data on your specific agonist's activity on both human and mouse orthologs of GPR120 and GPR40.
-
Consider a Different Agonist: For mouse studies, select an agonist demonstrated to be potent and selective for mouse GPR120, such as Compound A or Metabolex-36.
-
Use GPR120 Knockout Mice: The most definitive way to confirm that the observed in vivo effect is GPR120-dependent is to use GPR120 knockout mice. If the effect persists in knockout animals, it is unequivocally an off-target effect.
-
Question: The downstream signaling in my experiment (e.g., ERK phosphorylation) does not align with the expected Gαq pathway activation. What is the explanation?
Answer: GPR120 can signal through multiple pathways, including Gαq/11-mediated calcium mobilization and β-arrestin recruitment. It is possible your agonist exhibits "biased agonism," preferentially activating one pathway over another. Furthermore, some downstream effects, like ERK phosphorylation, can be initiated by either G protein or β-arrestin pathways.
-
Troubleshooting Steps:
-
Profile Downstream Pathways: Use specific inhibitors to dissect the signaling cascade. For example, use a PLC inhibitor (e.g., U73122) to block the Gαq pathway and observe the effect on ERK phosphorylation.
-
Perform a β-Arrestin Recruitment Assay: This will determine if your agonist engages the β-arrestin pathway, which can also lead to ERK activation.
-
Review Agonist Literature: Check if biased signaling has been reported for your specific agonist.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets for synthetic GPR120 agonists? A1: The most significant off-target is GPR40 (FFAR1), another receptor for long-chain fatty acids. While GPR120 and GPR40 share endogenous ligands, their amino acid sequences are not highly homologous, yet the ligand-binding pockets can accommodate similar chemical structures, leading to cross-reactivity with some synthetic agonists.
Q2: How can I be sure the effects I'm seeing are GPR120-specific? A2: The gold standard for confirming specificity is to use a multi-pronged approach:
-
Utilize a highly selective agonist with published data showing minimal off-target activity (see Table 1).
-
Confirm the effect is absent in GPR120 knockout cells or animals.
-
Use a selective GPR120 antagonist (if available) to block the effect.
-
Demonstrate a lack of effect in cells that do not express GPR120 but may express potential off-targets like GPR40.
Q3: Can GPR120 agonists have indirect effects? A3: Yes. For example, GPR120 activation in enteroendocrine L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 itself has numerous biological effects, such as stimulating insulin secretion. Therefore, an observed systemic effect like improved glucose tolerance could be an indirect result of GLP-1 release rather than a direct effect of the agonist on the target tissue.
Q4: What is the difference between Gαq and β-arrestin signaling for GPR120? A4: Upon agonist binding, GPR120 can activate two main signaling pathways:
-
Gαq/11 Pathway: This is considered the canonical pathway, leading to the activation of phospholipase C (PLC), production of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium ([Ca2+]i).
-
β-Arrestin Pathway: This pathway is involved in receptor desensitization and internalization, but also initiates its own signaling cascades, including the activation of ERK (Extracellular signal-regulated kinase).
Data Presentation
Table 1: Selectivity Profile of Common Synthetic GPR120 Agonists
| Agonist | Target | EC50 (Human) | Off-Target(s) | EC50 (Off-Target) | Selectivity Notes | Reference(s) |
| TUG-891 | hGPR120 | ~44 nM | hGPR40 | >10 µM | Highly selective for human GPR120. However, it is a potent dual agonist for mouse GPR120 and mouse GPR40. | |
| Compound A | hGPR120 | ~24 nM (pEC50=7.62) | hGPR40 | Negligible activity | Highly selective for both human and mouse GPR120 over GPR40. | |
| Metabolex-36 | hGPR120 | Potent | hGPR40 | No activation | Selective for human and mouse GPR120. | |
| GW9508 | hGPR40 | Potent | hGPR120 | ~100-fold lower | Primarily a GPR40 agonist with weaker activity at GPR120. | |
| Compound 14d | hGPR120 | ~35.6 nM | hGPR40 | >60 µM | Reported as highly selective for human GPR120. |
EC50 values can vary between different assay formats.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Agonist Potency and Selectivity
This assay measures the increase in intracellular calcium following Gαq pathway activation.
-
Cell Culture: Seed CHO or HEK293 cells stably expressing either human GPR120 or human GPR40 into black-walled, clear-bottom 96-well plates. Culture for 24 hours.
-
Dye Loading: Remove culture medium and wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the GPR120 agonist in HBSS.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Add the agonist dilutions to the wells and immediately begin recording fluorescence changes over time (typically 2-3 minutes).
-
Analysis: Calculate the increase in fluorescence over baseline. Plot the response against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. Compare the EC50 for GPR120-expressing cells to that of GPR40-expressing cells to determine selectivity.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPR120 receptor.
-
Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™), co-expressing GPR120 and a β-arrestin fusion protein linked to a reporter enzyme fragment.
-
Plating: Plate the cells in 96-well plates and incubate for 24 hours.
-
Agonist Treatment: Prepare serial dilutions of the GPR120 agonist and add them to the cells. Incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents for the reporter system (e.g., a chemiluminescent substrate). Incubate as required.
-
Analysis: Read the signal (e.g., luminescence) on a plate reader. Plot the signal against agonist concentration and calculate the EC50 for β-arrestin recruitment.
Visualizations
References
Technical Support Center: Optimizing GPR120 Agonist Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of GPR120 agonists over GPR40.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR120, and how can they be leveraged to improve selectivity over GPR40?
A1: GPR120 is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways:
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a commonly measured downstream signal.[1][2]
-
β-Arrestin Pathway: GPR120 activation also promotes the recruitment of β-arrestin proteins. This pathway is often associated with the anti-inflammatory effects of GPR120.[2][3]
Selectivity over GPR40 can be enhanced by developing biased agonists . These are ligands that preferentially activate one signaling pathway over another. For instance, a β-arrestin-biased GPR120 agonist could potentially elicit anti-inflammatory effects with reduced activity at GPR40, which also signals through the Gαq/11 pathway.[2]
Q2: Why is achieving high selectivity for GPR120 over GPR40 so challenging?
A2: The primary challenge lies in the structural similarities between the two receptors, despite their relatively low overall amino acid sequence homology (around 10-15%). Both receptors are activated by medium and long-chain free fatty acids (FFAs), suggesting conserved ligand binding pockets. The initial search for synthetic GPR120 agonists often started from known GPR40 ligands, highlighting the overlap in their pharmacophores.
Q3: What are the key strategies to design more selective GPR120 agonists?
A3: Several strategies can be employed to improve the selectivity of GPR120 agonists:
-
Targeting Allosteric Sites: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. These allosteric sites are often less conserved between receptor subtypes, offering an opportunity for developing highly selective compounds.
-
Developing Biased Agonists: As mentioned in Q1, designing ligands that preferentially activate a specific downstream signaling pathway (e.g., β-arrestin over Gαq/11) can confer functional selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematic chemical modifications of a lead compound can identify key structural features that enhance GPR120 potency while reducing GPR40 activity.
Troubleshooting Guides
Calcium Mobilization Assays
Issue 1: High background fluorescence in my FLIPR calcium mobilization assay.
-
Possible Cause 1: Incomplete removal of dye-containing medium.
-
Solution: While many modern calcium assay kits are "no-wash," residual extracellular dye can contribute to background. If high background persists, consider a gentle wash step with assay buffer after dye loading.
-
-
Possible Cause 2: Autofluorescence of test compounds.
-
Solution: Run a control plate with your compounds in the absence of cells to measure their intrinsic fluorescence. Subtract this background from your experimental wells.
-
-
Possible Cause 3: Cell health and density.
-
Solution: Ensure cells are healthy and not overgrown. A confluent monolayer is ideal. Optimize cell seeding density for your specific cell line to achieve 90-100% confluency on the day of the assay. Uneven cell plating can also lead to variable background.
-
Issue 2: My known "selective" GPR120 agonist is showing activity on my GPR40-expressing cells.
-
Possible Cause 1: Species differences in receptor pharmacology.
-
Solution: The selectivity of an agonist can differ significantly between human and rodent receptor orthologs. Ensure you are using cell lines expressing the receptor from the same species you are interested in. If your compound was optimized for human GPR120, its selectivity might be lower for mouse GPR40.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Solution: Perform a full dose-response curve for your agonist on both GPR120- and GPR40-expressing cells. A highly selective agonist should show a significant window between the EC50 values for the two receptors.
-
-
Possible Cause 3: Endogenous expression of the other receptor.
-
Solution: Verify that your cell lines exclusively express the intended receptor. Use knockout cell lines or parental cell lines that do not express either receptor as negative controls.
-
Issue 3: The potency of my agonist seems to change depending on when I read the fluorescence signal.
-
Possible Cause: Non-equilibrium conditions of the calcium assay.
-
Solution: Calcium mobilization is a rapid and transient signal. The time to peak response can vary with agonist concentration. Applying pharmacological models that assume equilibrium can be misleading. It is crucial to be consistent with your read time. For more accurate pharmacological characterization, consider kinetic analysis of the calcium transient.
-
β-Arrestin Recruitment Assays
Issue 4: I am not seeing a signal in my β-arrestin recruitment assay, but the agonist is active in the calcium assay.
-
Possible Cause 1: The agonist is G protein-biased.
-
Solution: Your agonist may preferentially activate the Gαq/11 pathway over the β-arrestin pathway. This is a key characteristic of biased agonism and is an important finding.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Optimize the assay parameters, including cell number, agonist incubation time, and detection reagent concentration. Refer to the manufacturer's protocol for your specific assay technology (e.g., PathHunter, Tango).
-
-
Possible Cause 3: The fusion tags on the receptor or β-arrestin are interfering with the interaction.
-
Solution: Most commercial β-arrestin assays require fusion proteins. It is possible that for your specific receptor-ligand pair, the tags hinder the recruitment. If possible, try an alternative assay format with different tag positions or a label-free technology.
-
Data Presentation: Selectivity of GPR120 Agonists
| Compound | hGPR120 EC50 (nM) (Calcium Assay) | hGPR40 EC50 (nM) (Calcium Assay) | Selectivity Fold (hGPR40/hGPR120) | Reference |
| TUG-891 | 43.7 | >50,000 | >1144 | |
| Compound 19 | 299 | 11,803 | ~40 | |
| Compound 22 | 80 | 3,340 | ~42 | |
| Compound 2f | < TUG-891 | >50,000 | N/A | |
| Compound 6f | < TUG-891 | >50,000 | N/A | |
| Compound 11b | N/A | >50,000 | N/A | |
| Compound 14d | 83.2 (mGPR120) | 12,700 (mGPR40) | ~153 | |
| Compound 18f | N/A | High selectivity | N/A | |
| Compound 4x | Good | N/A | N/A |
hGPR120: human GPR120; hGPR40: human GPR40; mGPR120: mouse GPR120; mGPR40: mouse GPR40; N/A: Not Available
Experimental Protocols
Protocol 1: FLIPR-Based Calcium Mobilization Assay
This protocol is adapted for a 96-well format using a FlexStation or similar fluorescence plate reader.
Materials:
-
HEK293 or CHO cells stably expressing either human GPR120 or GPR40.
-
Black-walled, clear-bottom 96-well cell culture plates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
FLIPR Calcium Assay Kit (or similar fluorescent calcium indicator like Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and reference agonists.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Preparation:
-
Prepare serial dilutions of your test compounds and reference agonists in assay buffer at 2X the final desired concentration.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add 100 µL of the 2X compound solution to the corresponding wells of the cell plate.
-
Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® eXpress Assay)
This protocol provides a general workflow for a commercially available β-arrestin recruitment assay.
Materials:
-
PathHunter® eXpress GPR120 CHO-K1 β-Arrestin GPCR Assay Kit (contains cryopreserved cells, cell plating media, detection reagent, and assay plates).
-
Test compounds and reference agonists.
Procedure:
-
Cell Plating:
-
Rapidly thaw the vial of cryopreserved cells.
-
Add the cells to the provided cell plating medium.
-
Dispense the cell suspension into the wells of the provided 96-well assay plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds and reference agonists in an appropriate buffer.
-
Add the compounds to the wells of the cell plate.
-
Incubate for the time recommended in the manufacturer's protocol (typically 90 minutes) at 37°C.
-
-
Signal Detection:
-
Prepare the detection reagent according to the kit instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: GPR120 signaling pathways.
Caption: Workflow for identifying selective GPR120 agonists.
References
Enhancing bioavailability of GPR120 Agonist 5
Welcome to the technical support center for GPR120 Agonist 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and why is it a therapeutic target?
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids.[1] It is primarily expressed in adipose tissue, pro-inflammatory macrophages, and the intestines.[2][3] GPR120 activation is associated with a range of beneficial metabolic and anti-inflammatory effects, including stimulating the secretion of glucagon-like peptide-1 (GLP-1), enhancing insulin sensitivity, and suppressing inflammation.[1][2] These functions make it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
Q2: What are the main challenges in working with this compound?
A primary challenge with many potent synthetic GPR120 agonists, including the representative compound "this compound," is often poor aqueous solubility. This characteristic can significantly limit its oral bioavailability, hindering in vivo efficacy. Researchers may also encounter issues with compound stability, vehicle selection for in vitro and in vivo studies, and achieving consistent results.
Q3: How can the bioavailability of this compound be enhanced?
Several formulation strategies can be employed to improve the solubility and, consequently, the bioavailability of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a higher dissolution rate. Nanosuspensions are a promising approach for delivering poorly water-soluble drugs.
-
Solid Dispersions: Dispersing the agonist within a water-soluble carrier can improve its dissolution. This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Since GPR120 is a receptor for fatty acids, formulating the agonist in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be a highly effective approach.
-
Prodrugs: Modifying the chemical structure of the agonist to create a more soluble prodrug that converts to the active form in vivo is another strategy.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent in vitro activity | - Poor solubility in assay buffer.- Compound precipitation.- Adsorption to plasticware. | - Use a suitable co-solvent (e.g., DMSO) at a low final concentration.- Prepare fresh stock solutions.- Consider using BSA in the assay buffer to improve solubility and reduce non-specific binding.- Test different cell culture plates. |
| Poor oral bioavailability in animal models | - Low aqueous solubility leading to poor dissolution in the GI tract.- First-pass metabolism. | - Employ formulation strategies such as micronization, solid dispersions, or lipid-based formulations.- Co-administer with a CYP450 inhibitor if metabolism is a known issue (for research purposes only).- Consider alternative routes of administration for initial efficacy studies (e.g., intraperitoneal injection). |
| High variability in in vivo results | - Inconsistent dosing due to poor suspension.- Differences in food intake affecting absorption (for oral dosing). | - Ensure the dosing formulation is a homogenous and stable suspension or solution.- Standardize the fasting and feeding schedule of the animals. |
| Difficulty in dissolving the compound for stock solutions | - High lipophilicity of the compound. | - Use solvents like DMSO or ethanol.- Gentle warming and sonication may aid dissolution. |
GPR120 Signaling Pathway
Activation of GPR120 by an agonist like this compound initiates a cascade of intracellular signaling events. The two primary pathways are the Gαq/11 pathway and the β-arrestin 2-mediated pathway.
Caption: GPR120 signaling pathways.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound by measuring the increase in intracellular calcium upon receptor activation.
Caption: Workflow for an in vitro calcium mobilization assay.
Methodology:
-
Cell Culture: Maintain a cell line stably expressing human GPR120 (e.g., HEK293 or CHO cells) in appropriate culture conditions.
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in an appropriate assay buffer. Incubate at 37°C for 1 hour.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the agonist solutions to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (e.g., FLIPR or FlexStation) at an appropriate excitation and emission wavelength.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo experiment assesses the effect of this compound on glucose metabolism.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Activation: A Guide to Navigating Species-Specific Differences
Technical Support Center
For researchers, scientists, and drug development professionals, understanding the nuances of G-protein coupled receptor 120 (GPR120) activation is critical for advancing metabolic disease research. However, significant species-specific differences can present considerable challenges during experimentation. This guide provides troubleshooting advice and frequently asked questions to navigate these complexities and ensure the accuracy and translatability of your findings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing different responses to the same GPR120 agonist in human and mouse cell lines?
A1: This is a common issue stemming from fundamental differences between human and rodent GPR120. Key factors include:
-
Human Splice Variants: Humans express two GPR120 splice variants: a short form (GPR120S) and a long form (GPR120L). In contrast, rodents primarily express a single isoform that is homologous to the human GPR120S.[1][2][3] The long variant in humans (GPR120L) contains a 16-amino acid insert in the third intracellular loop, which impairs G-protein-dependent signaling (like calcium mobilization) but preserves β-arrestin-mediated signaling.[1][4]
-
Amino Acid Sequence Divergence: The amino acid sequence of human and mouse GPR120 is only about 82% identical. While some studies report similar agonist potencies (EC50 values), others have found that murine GPR120 can exhibit a more robust response to lower concentrations of certain agonists.
-
Ligand Selectivity: The selectivity of synthetic agonists can vary significantly between species. For example, the widely used agonist TUG-891 has been shown to have different selectivity profiles for human and mouse GPR120 versus GPR40.
Q2: My GPR120 agonist is not inducing calcium mobilization in my human cell line, but it works in my mouse model. What could be the problem?
A2: This discrepancy is likely due to the expression of the long splice variant of human GPR120 (GPR120L) in your cell line. GPR120L is known to be deficient in coupling to the Gαq/11 pathway, which is responsible for initiating intracellular calcium release. However, GPR120L can still effectively recruit β-arrestin.
Troubleshooting Steps:
-
Determine Splice Variant Expression: If possible, use RT-PCR to identify which GPR120 splice variants are expressed in your human cell line.
-
Switch Assay Readout: Instead of a calcium mobilization assay, consider using a β-arrestin recruitment assay to assess receptor activation.
-
Use a Different Cell Line: If your research focuses on G-protein signaling, consider using a cell line that predominantly expresses the GPR120S variant or a rodent cell line.
Q3: I'm seeing conflicting data in the literature regarding the tissue distribution of GPR120. Where is it most highly expressed?
A3: The tissue distribution of GPR120 can indeed differ between species. For instance, in rats, the highest expression levels are found in the colon, whereas in humans and mice, the lung shows the highest expression. GPR120 is also significantly expressed in tissues crucial for metabolism, including adipose tissue, the gastrointestinal tract, and various immune cells like macrophages.
Troubleshooting Guides
Issue 1: Inconsistent Agonist Potency and Efficacy Across Species
Problem: You observe that your novel GPR120 agonist has a high potency (low EC50) in a human GPR120-expressing cell line but shows significantly lower potency in a mouse model.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Ligand Selectivity | 1. Perform a selectivity screen of your agonist against both human and mouse GPR40, another fatty acid receptor with which GPR120 agonists can cross-react. 2. Use a GPR120 knockout mouse model to confirm that the observed in vivo effects are indeed GPR120-mediated. |
| Amino Acid Differences in the Binding Pocket | 1. Perform a sequence alignment of human and mouse GPR120 to identify differences in the putative ligand-binding domain. 2. Consider using computational modeling to dock your ligand into homology models of both the human and mouse receptors to predict binding interactions. |
| Species-Specific Signaling Bias | 1. Characterize the signaling profile of your agonist in both human and mouse cell lines using multiple assays (e.g., calcium mobilization, β-arrestin recruitment, and ERK phosphorylation). 2. An agonist may be biased towards a particular pathway in one species but not another. |
Issue 2: Difficulty in Replicating In Vitro Anti-inflammatory Effects In Vivo
Problem: Your GPR120 agonist shows potent anti-inflammatory effects in a macrophage cell line (e.g., RAW 264.7), but these effects are diminished or absent in an in vivo model of inflammation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell-Type Specific Signaling | 1. The anti-inflammatory effects of GPR120 in macrophages are primarily mediated through the β-arrestin pathway. Ensure your in vivo model has appropriate GPR120 expression and β-arrestin signaling capacity in the target immune cells. 2. Investigate GPR120 expression in different immune cell populations within your in vivo model. |
| Pharmacokinetics and Bioavailability | 1. Assess the pharmacokinetic profile of your agonist in the chosen animal model to ensure adequate exposure in the target tissue. |
| Receptor Expression Levels | 1. GPR120 expression in immune cells like macrophages can be upregulated by high-fat diets. Consider the dietary conditions of your animal model as this can influence receptor expression and responsiveness. |
Quantitative Data Summary
Table 1: Potency (EC50) of Selected GPR120 Agonists Across Species
| Agonist | Human GPR120 (EC50) | Mouse GPR120 (EC50) | Selectivity Notes |
| TUG-891 | High Potency | High Potency | More selective for human GPR120 over GPR40 compared to mouse. |
| GW9508 | ~7.9 µM (Ca2+), ~79 µM (β-arrestin) | - | Also activates GPR40. |
| Metabolex-36 | High Potency | High Potency | Selective for GPR120 over GPR40. |
| AZ13581837 | 120 nM (Ca2+) | - | Selective for GPR120. |
| Compound A (cpdA) | ~24 nM (Ca2+), ~350 nM (β-arrestin) | ~350 nM (β-arrestin) | Highly selective for GPR120 over GPR40. |
| α-Linolenic acid (ALA) | - | - | Natural agonist, also activates GPR40. |
Note: EC50 values can vary depending on the assay and cell line used.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.
Methodology:
-
Cell Culture: Seed cells stably expressing the GPR120 receptor of interest (e.g., HEK293 or CHO cells) into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of your test compounds. Use a fluorescent imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds and continue to monitor the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the EC50 value from the dose-response curve.
Protocol 2: β-Arrestin Recruitment Assay
This assay detects the interaction between GPR120 and β-arrestin upon receptor activation.
Methodology:
-
Assay Principle: A common method is the Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter by DiscoverX). In this system, the GPR120 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Handling: Use a cell line co-expressing the tagged GPR120 and β-arrestin. Plate the cells in a white, solid-bottom 96-well plate and incubate.
-
Compound Treatment: Add your test compounds at various concentrations and incubate for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents containing the enzyme substrate. The complementation of the enzyme fragments upon receptor-arrestin interaction leads to the formation of a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment. Determine the EC50 from the dose-response curve.
Visualized Pathways and Workflows
Caption: Species and splice variant differences in GPR120 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing GPR120 agonist dosage for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with GPR120 agonists.
| Issue | Potential Cause | Recommended Solution |
| Poor Compound Solubility | The agonist may have low aqueous solubility. | - Prepare a stock solution in an organic solvent like DMSO. For final administration, dilute the stock in a vehicle such as PBS or saline. A final concentration of 10% DMSO in PBS has been used successfully for some agonists.[1] - Formulate the agonist as a suspension in a vehicle like 0.5% methylcellulose for oral gavage. |
| Inconsistent or Lack of Efficacy | - Inappropriate dosage. - Poor bioavailability. - Degradation of the compound. - Off-target effects. | - Perform a dose-response study to determine the optimal effective dose. Published effective doses in mice range from 3 mg/kg to 100 mg/kg depending on the specific agonist and study endpoint. - Review the pharmacokinetic profile of the agonist. Some agonists, like TUG-891, have a short half-life in vivo.[2] Newer generation agonists may offer improved stability.[3][4] - Prepare fresh dosing solutions for each experiment. - To confirm GPR120-mediated effects, include a study arm with GPR120 knockout animals. If the effect persists in knockout animals, it is likely an off-target effect. |
| Unexpected Side Effects | The agonist may have off-target activities or the observed effect may be an indirect consequence of GPR120 activation. | - Screen the agonist against a panel of other receptors to identify potential off-target interactions. - Carefully observe and document all physiological and behavioral changes in the animals. - GPR120 activation can influence the secretion of various hormones like GLP-1 and ghrelin, which could lead to systemic effects beyond the primary endpoint of the study. |
| Variability in Animal Response | - Differences in animal strain, age, sex, or diet. - Stress during handling and administration. | - Standardize the experimental conditions, including the animal model, diet, and housing conditions. - Acclimatize animals to handling and gavage procedures to minimize stress, which can impact metabolic parameters. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel GPR120 agonist in mice?
A starting dose in the range of 10-30 mg/kg administered orally is a reasonable starting point for many synthetic GPR120 agonists based on published studies. However, it is crucial to perform a dose-finding study to determine the optimal dose for your specific compound and experimental model.
Q2: What is the best route of administration for GPR120 agonists in vivo?
Oral gavage is the most commonly reported route of administration for synthetic GPR120 agonists in in vivo studies, as many are designed for oral bioavailability.
Q3: How can I prepare a GPR120 agonist for oral gavage if it is not readily soluble in water?
For agonists with poor water solubility, you can first dissolve the compound in a small amount of an organic solvent like DMSO and then suspend this solution in a vehicle such as 0.5% methylcellulose or 10% DMSO in PBS. It is important to ensure the final concentration of the organic solvent is well-tolerated by the animals.
Q4: How can I confirm that the observed effects of my agonist are specifically mediated by GPR120?
The gold standard for confirming GPR120-specific effects is to test the agonist in GPR120 knockout mice. If the agonist elicits the same response in both wild-type and GPR120 knockout animals, the effect is likely off-target.
Q5: What are the key signaling pathways activated by GPR120?
GPR120 activation triggers two main signaling pathways. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2). The β-arrestin-2 pathway is primarily involved in the anti-inflammatory effects of GPR120 by inhibiting NF-κB and JNK signaling.
Quantitative Data Summary
In Vivo Dosages of Common GPR120 Agonists
| Agonist | Animal Model | Dosage Range | Administration Route | Key Findings | Reference(s) |
| TUG-891 | Mouse | 20 - 35 mg/kg | Oral Gavage / Injection | Reduces blood glucose, increases fat oxidation. | |
| Compound A (cpdA) | Mouse | 30 - 50 mg/kg | Oral Gavage (in diet) | Improves glucose tolerance and insulin sensitivity. | |
| Compound 11b | Mouse | 10 - 100 mg/kg | Oral Gavage | Reduces blood glucose in a dose-dependent manner. | |
| Compound 14d | Mouse | 3 - 100 mg/kg | Oral Gavage | Improves glucose tolerance and increases insulin levels. | |
| GSK137647A | Rat | Not Specified | Not Specified | Dual GPR120/GPR40 agonism shows synergistic antidiabetic efficacy. |
Pharmacokinetic Parameters of Selected GPR120 Agonists in Mice
| Agonist | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (h) | AUC (ng·h/mL) | Reference(s) |
| TUG-891 | 10 | 2160 | 30 | - | - | |
| Compound 11b | 10 | 2530 | 30 | - | - | |
| Compound 14d | 10 | 3451 | 30 | 4.2 | 11345 |
Detailed Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol is adapted for testing the efficacy of a GPR120 agonist on glucose metabolism in mice.
Materials:
-
GPR120 agonist
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg body weight, typically a 20% solution in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, capillary tubes)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice to handling and oral gavage for at least 3 days prior to the experiment.
-
Fast mice for 6-8 hours before the start of the experiment. Ensure free access to water.
-
-
Baseline Blood Glucose Measurement (Time -30 min):
-
Weigh each mouse.
-
Obtain a baseline blood sample from the tail vein.
-
Measure blood glucose using a glucometer.
-
-
Agonist Administration (Time -30 min):
-
Administer the GPR120 agonist or vehicle control via oral gavage. The volume is typically 5-10 µL/g of body weight.
-
-
Fasting Blood Glucose Measurement (Time 0 min):
-
Just before the glucose challenge, take another blood sample to measure the fasting blood glucose level after agonist/vehicle administration.
-
-
Glucose Challenge (Time 0 min):
-
Administer the glucose solution (2 g/kg) via oral gavage.
-
-
Post-Challenge Blood Glucose Monitoring:
-
Collect blood samples and measure glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal to quantify the glucose tolerance.
-
Visualizations
GPR120 Signaling Pathways
Caption: GPR120 signaling cascade.
Experimental Workflow for In Vivo GPR120 Agonist Testing
Caption: Oral Glucose Tolerance Test workflow.
References
- 1. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR120 biased agonism for targeted therapeutic effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working on GPR120 (also known as FFAR4). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research into the targeted therapeutic effects of GPR120 biased agonism.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and why is it a therapeutic target?
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1][2] It is widely expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells.[1][3] GPR120 is a promising therapeutic target for metabolic diseases like type 2 diabetes and obesity, as well as inflammatory conditions, due to its role in regulating glucose metabolism, adipogenesis, and inflammation.[4]
Q2: What is biased agonism in the context of GPR120?
Biased agonism, or functional selectivity, refers to the ability of a ligand (agonist) to preferentially activate one signaling pathway over another at the same receptor. For GPR120, this typically involves two main pathways:
-
Gαq/11-mediated signaling: This pathway is generally associated with metabolic effects, such as stimulating glucagon-like peptide-1 (GLP-1) secretion and enhancing glucose uptake in adipocytes.
-
β-arrestin-mediated signaling: This pathway is primarily linked to the anti-inflammatory effects of GPR120 activation.
A biased agonist can selectively activate one of these pathways, allowing for the development of targeted therapies with potentially fewer side effects.
Q3: Which signaling pathway should I target for my therapeutic application?
The choice of pathway depends on the desired therapeutic outcome:
-
For anti-diabetic and metabolic effects , such as improving insulin sensitivity and promoting GLP-1 secretion, targeting the Gαq/11 pathway is the primary approach.
-
For anti-inflammatory effects , relevant to conditions like obesity-induced inflammation and other inflammatory diseases, targeting the β-arrestin pathway is key.
Q4: What are some common GPR120 agonists and their characteristics?
Several natural and synthetic agonists for GPR120 are available. Their potency and potential bias can vary.
| Agonist | Type | Predominant Pathway(s) | Notes |
| Omega-3 Fatty Acids (e.g., DHA, EPA) | Natural | Gαq and β-arrestin | Mediate both anti-inflammatory and insulin-sensitizing effects. |
| TUG-891 | Synthetic | Gαq-biased | A potent and selective agonist, often used as a research tool. |
| cpdA | Synthetic | Gαq and β-arrestin | An orally available agonist with potent anti-inflammatory effects. |
| Grifolic Acid | Natural Product | Partial Agonist/Antagonist | Can act as a selective partial agonist or antagonist depending on the context. |
Q5: Are there species-specific differences in GPR120 signaling?
Yes, significant differences have been reported between human and rodent GPR120. For instance, murine GPR120 may respond more strongly to lower doses of agonists compared to human GPR120. Additionally, two isoforms of human GPR120 (a long and a short form) exist, which can influence signaling, while rodents appear to have only one isoform. These differences are a critical consideration when translating findings from animal models to human applications.
Troubleshooting Guides
Issue 1: Inconsistent or no response to GPR120 agonist in my cell-based assay.
-
Possible Cause 1: Low GPR120 expression in the cell line.
-
Troubleshooting: Confirm GPR120 expression levels in your chosen cell line (e.g., HEK293, 3T3-L1, RAW 264.7) using qPCR or Western blot. Consider using a cell line with higher endogenous expression or transiently/stably overexpressing GPR120.
-
-
Possible Cause 2: Agonist degradation or poor solubility.
-
Troubleshooting: Prepare fresh agonist solutions for each experiment. Ensure the vehicle (e.g., DMSO, ethanol) is appropriate and used at a non-toxic concentration. For fatty acid agonists, conjugation to BSA can improve solubility and availability.
-
-
Possible Cause 3: Cell passage number and culture conditions.
-
Troubleshooting: High-passage number cells can have altered receptor expression and signaling. Use low-passage number cells and maintain consistent culture conditions (media, serum, confluency).
-
-
Possible Cause 4: Assay-specific issues.
-
Troubleshooting: For calcium mobilization assays, ensure your dye loading is optimal and that cells are not over-stimulated. For β-arrestin recruitment assays, verify the expression and functionality of your tagged receptor and β-arrestin constructs.
-
Issue 2: Difficulty in detecting biased agonism.
-
Possible Cause 1: Inappropriate assay choice or sensitivity.
-
Troubleshooting: To quantify bias, you need to measure at least two distinct signaling outputs (e.g., Gαq-mediated IP3 production or calcium mobilization, and β-arrestin recruitment). Ensure that the chosen assays have similar levels of signal amplification to provide a larger window for identifying biased ligands.
-
-
Possible Cause 2: "System bias" in your cell line.
-
Troubleshooting: The relative expression levels of G proteins and β-arrestins in a particular cell line can influence the observed signaling bias. It is important to confirm findings in a physiologically relevant cell type.
-
-
Possible Cause 3: Data analysis method.
-
Troubleshooting: Use appropriate quantitative methods to determine biased agonism, such as comparing the relative efficacy and potency of an agonist for each pathway relative to a reference agonist.
-
Issue 3: In vivo experiments with GPR120 agonists do not replicate in vitro findings.
-
Possible Cause 1: Pharmacokinetic properties of the agonist.
-
Troubleshooting: The agonist may have poor oral bioavailability, a short half-life, or rapid clearance. Characterize the pharmacokinetic profile of your compound. For agonists like TUG-891, which has a short half-life, the dosing regimen needs to be optimized accordingly.
-
-
Possible Cause 2: Species differences.
-
Troubleshooting: As mentioned in the FAQs, agonist potency and selectivity can differ between species. Ensure that the agonist is active against the GPR120 of the animal model being used.
-
-
Possible Cause 3: Complex physiological regulation.
-
Troubleshooting: In vivo, GPR120 function is integrated into a complex physiological system. The observed effects may be a combination of direct actions on multiple cell types and indirect systemic responses. Consider using tissue-specific knockout models to dissect the contributions of GPR120 in different tissues.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of GPR120 and a general workflow for assessing biased agonism.
Caption: GPR120 biased signaling pathways.
Caption: Workflow for assessing GPR120 biased agonism.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay (Gαq Pathway)
This protocol is for measuring intracellular calcium mobilization following GPR120 activation in a 96-well or 384-well plate format.
-
Materials:
-
Cells expressing GPR120 (e.g., HEK293-GPR120).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GPR120 agonists and antagonists.
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Plating: Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the GPR120 agonists in assay buffer.
-
Measurement: Place the cell plate into the fluorescent plate reader. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths. Establish a stable baseline reading.
-
Agonist Addition: Use the instrument's injection system to add the agonist solutions to the wells.
-
Data Acquisition: Record the fluorescence signal over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to GPR120.
-
Materials:
-
Cells co-expressing GPR120 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin 2 fused to a BRET acceptor (e.g., YFP or GFP).
-
BRET substrate (e.g., coelenterazine h).
-
Assay buffer.
-
GPR120 agonists.
-
White-walled microplates.
-
Luminometer capable of simultaneous dual-wavelength detection.
-
-
Methodology:
-
Cell Plating: Seed the co-transfected cells into white-walled microplates and culture for 24-48 hours.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer.
-
Agonist Addition: Add serial dilutions of the GPR120 agonists to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for β-arrestin recruitment.
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Measurement: Immediately measure the luminescence at the two wavelengths corresponding to the BRET donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for assessing the activation of the downstream signaling molecule ERK1/2 via Western blot.
-
Materials:
-
Cells expressing GPR120.
-
GPR120 agonists.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Methodology:
-
Cell Culture and Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-6 hours or overnight.
-
Agonist Stimulation: Treat the cells with different concentrations of the GPR120 agonist for a specific time course (e.g., 5, 15, 30 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal. Plot the normalized p-ERK levels against agonist concentration or time.
-
References
- 1. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist Stability in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals working with G-protein coupled receptor 120 (GPR120) agonists, ensuring their stability in solution is critical for obtaining reliable and reproducible experimental results. Many of these compounds, particularly those with hydrophobic properties, are prone to issues such as precipitation, degradation, and loss of activity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these common stability challenges.
Frequently Asked Questions (FAQs)
Q1: My GPR120 agonist precipitated out of solution after dilution in an aqueous buffer. What could be the cause and how can I prevent this?
A1: Precipitation of hydrophobic GPR120 agonists upon dilution in aqueous buffers is a common issue. The primary cause is the low aqueous solubility of the compound.
Troubleshooting Steps:
-
Solvent Choice for Stock Solution: Ensure your initial stock solution is prepared in an appropriate organic solvent at a high concentration. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used for GPR120 agonists.[1]
-
Dilution Method: When diluting the stock solution into an aqueous buffer (e.g., PBS or cell culture media), it is crucial to do so with vigorous mixing or vortexing. Add the stock solution dropwise to the buffer to avoid localized high concentrations that can lead to immediate precipitation.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your working solution as low as possible, but high enough to maintain solubility. However, be mindful of the solvent's potential effects on your experimental system (e.g., cell viability).
-
Use of Solubilizing Agents: For particularly challenging compounds, consider the use of excipients like cyclodextrins, which can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[2][3] It is also common to include a small percentage of a non-ionic surfactant, such as Tween 80 or PEG300, in the final solution to improve solubility.
Q2: How should I store my GPR120 agonist stock solutions and for how long are they stable?
A2: Proper storage is essential to prevent degradation and maintain the potency of your GPR120 agonist.
Storage Recommendations:
-
Stock Solutions in Organic Solvents (e.g., DMSO, Ethanol):
-
Store at -20°C or -80°C for long-term stability.
-
Protect from light by using amber vials or wrapping vials in aluminum foil.
-
Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
-
Aqueous Working Solutions:
-
It is highly recommended to prepare aqueous working solutions fresh for each experiment.
-
Aqueous solutions of many GPR120 agonists are not stable and should not be stored for more than one day.[4]
-
Q3: I suspect my GPR120 agonist has degraded. How can I confirm this?
A3: Agonist degradation can lead to a loss of activity and the appearance of unknown peaks in analytical assays.
Methods for Detecting Degradation:
-
Visual Inspection: Check for any color changes or the appearance of particulate matter in the solution.
-
Functional Assay: Compare the activity of your current agonist solution to a freshly prepared solution or a new batch of the compound in a validated cell-based assay (e.g., calcium mobilization or β-arrestin recruitment assay). A significant decrease in potency (EC50) or efficacy (Emax) suggests degradation.
-
Analytical Chemistry: The most definitive way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This can separate the parent compound from its degradation products.
Troubleshooting Guide for Common Issues
This guide addresses specific problems you might encounter during your experiments with GPR120 agonists.
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of the agonist in the cell culture medium. Many GPR120 agonists are unstable in aqueous environments, and the components of cell culture media (e.g., salts, pH, serum proteins) can accelerate this degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Poor metabolic stability of the agonist in in vivo studies.
-
Possible Cause: Some GPR120 agonists, like TUG-891, are known to have poor metabolic stability due to pathways like β-oxidation of their phenylpropanoic acid moiety.[5]
-
Recommendations:
-
Select an agonist with an improved pharmacokinetic profile if available. Newer generations of GPR120 agonists have been designed for enhanced metabolic stability.
-
Consider the route of administration and formulation. For example, co-administration with an inhibitor of relevant metabolic enzymes, if known, could be explored in preclinical models.
-
Data Presentation: Solubility and Stability of Common GPR120 Agonists
The following table summarizes publicly available data on the solubility and storage of selected GPR120 agonists. Note that comprehensive stability data is often not published, and the information below is based on manufacturer recommendations and literature mentions.
| Agonist | Common Solvents for Stock | Recommended Storage of Stock | Stability in Aqueous Solution | Reference(s) |
| Compound A | DMSO, Ethanol, DMF (~30 mg/mL) | ≥ 4 years at -20°C | Sparingly soluble. Prepare fresh. Do not store for more than one day. | |
| TUG-891 | DMSO, Ethanol | -20°C or -80°C | Known to have poor metabolic stability. Prepare fresh. | |
| GSK137647A | DMSO | -20°C or -80°C | Data not widely available. General best practice is to prepare fresh. |
Experimental Protocols
Protocol 1: Preparation of a GPR120 Agonist Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of a hydrophobic GPR120 agonist.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the solid GPR120 agonist in 100% DMSO to a final concentration of 10-50 mM.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication may be required.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution (if necessary):
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare an intermediate dilution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer or cell culture medium while vortexing.
-
The final concentration of DMSO should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Use the working solution immediately after preparation.
-
Protocol 2: Outline for a Basic Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop a simple HPLC method to assess the stability of a GPR120 agonist.
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Conditions (Example):
-
Acid Hydrolysis: Incubate the agonist solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the agonist solution in 0.1 M NaOH at 60°C.
-
Oxidation: Incubate the agonist solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the agonist solution at 60°C.
-
Photodegradation: Expose the agonist solution to UV light.
Analyze samples at various time points to monitor the appearance of degradation products and the decrease in the parent agonist peak area.
GPR120 Signaling Pathways
Understanding the signaling pathways activated by GPR120 is crucial for designing functional assays to assess agonist activity and stability. GPR120 activation can lead to the recruitment of β-arrestin-2, which mediates anti-inflammatory effects, or coupling to Gαq/11, which results in an increase in intracellular calcium.
Caption: Simplified GPR120 signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in GPR120 assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and inconsistencies encountered during GPR120 (also known as FFAR4) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems you might be facing with your GPR120 assays.
Issue 1: Low or No Signal in GPR120 Activation Assays
Question: We are not observing a significant signal in our GPR120 functional assay (e.g., calcium mobilization, IP3 production) upon agonist stimulation. What are the potential causes and solutions?
Answer:
A lack of signal in GPR120 activation assays can stem from several factors, ranging from the experimental setup to the specific biology of the system being used. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Confirm GPR120 Expression: GPR120 expression can be variable across different cell lines and tissues, and can be influenced by culture conditions and disease states.[1][2][3][4]
-
Verification: Confirm GPR120 mRNA and protein expression in your cellular model using qPCR, Western blot, or ELISA.[5] It's crucial to use a positive control cell line or tissue known to express GPR120.
-
Optimization: If expression is low, you may need to use a system with higher endogenous expression or consider transient or stable transfection to overexpress GPR120.
-
-
Agonist Integrity and Concentration: The stability and concentration of your agonist are critical.
-
Verification: Ensure the agonist has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimization: Perform a dose-response curve to ensure you are using an optimal concentration of your agonist. Some synthetic agonists like GW9508 and TUG-891 are known to be potent GPR120 activators.
-
-
Assay-Specific Considerations: The choice of assay is important as GPR120 can signal through multiple pathways.
-
Gαq/11 Pathway: GPR120 activation by fatty acids can lead to an increase in intracellular calcium ([Ca2+]i) and ERK1/2 phosphorylation via Gαq/11 coupling. Assays measuring these downstream effectors are common.
-
β-Arrestin Pathway: Ligand-activated GPR120 can also recruit β-arrestin 2, which can mediate anti-inflammatory signaling.
-
Agonist Bias: Be aware of "biased agonism," where an agonist may preferentially activate one pathway over another. If you are not seeing a signal in a Gαq/11-based assay (like calcium mobilization), consider running a β-arrestin recruitment assay.
-
-
Cellular Health and Density: The health and number of cells used in the assay can significantly impact the results.
-
Verification: Ensure cells are healthy, have good viability, and are within a low passage number.
-
Optimization: Optimize cell density for your specific assay plate format. Both too few and too many cells can lead to suboptimal results.
-
Experimental Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low or no signal in GPR120 assays.
Issue 2: High Background or Inconsistent Results in GPR120 Assays
Question: Our GPR120 assay results are showing high background noise and are not reproducible between experiments. What could be causing this variability?
Answer:
Troubleshooting Steps:
-
Reagent and Buffer Quality:
-
Verification: Ensure all buffers are freshly prepared with high-purity water and filtered. Check for contamination in cell culture media and assay reagents.
-
Optimization: Use a consistent source and lot for critical reagents like FBS, as lot-to-lot variability can affect cell signaling.
-
-
Cell Culture Conditions:
-
Verification: Maintain consistent cell culture practices, including seeding density, passage number, and time in culture before the assay. Over-confluent or starved cells can behave differently.
-
Optimization: Standardize the incubation times for all steps of the experiment.
-
-
Assay Protocol and Execution:
-
Verification: Review the assay protocol for any inconsistencies in pipetting, washing steps, or incubation periods.
-
Optimization: Ensure thorough but gentle washing to remove unbound reagents without dislodging cells. Use automated pipetting systems for better precision if available. For ELISA-based assays, ensure adequate blocking and washing steps are performed.
-
-
Ligand-Specific Issues:
-
Fatty Acid Ligands: Natural fatty acid ligands like DHA and ALA can be "sticky" and may bind to plasticware. To mitigate this, use low-binding plates and tubes, and consider the use of a carrier protein like BSA.
-
Vehicle Effects: The vehicle used to dissolve the ligand (e.g., DMSO, ethanol) can have effects on its own. Always include a vehicle-only control and ensure the final concentration is low and consistent across all wells.
-
Data Summary: Common GPR120 Assay Parameters
| Assay Type | Common Readout | Key Optimization Parameters | Potential for High Background |
| Calcium Mobilization | Change in intracellular Ca2+ | Dye loading time, cell density, agonist concentration | Incomplete dye washout, cell death |
| β-Arrestin Recruitment | Protein-protein interaction (e.g., BRET, FRET) | Transfection efficiency, receptor:reporter ratio | Basal receptor activity, non-specific interactions |
| Luciferase Reporter | Light emission from luciferase | Promoter construct, transfection efficiency, incubation time | Basal promoter activity, off-target effects |
| ELISA | Colorimetric or fluorescent signal | Antibody specificity, blocking, wash steps | Insufficient washing, non-specific antibody binding |
GPR120 Signaling Pathways
Caption: GPR120 signaling through Gαq/11 and β-arrestin 2 pathways.
Issue 3: Discrepancy Between Different GPR120 Assay Types
Question: We see a strong response with our compound in a β-arrestin assay, but a weak or no response in a calcium mobilization assay. Why is there a discrepancy?
Answer:
This is a classic example of potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another. GPR120 is known to signal through both Gαq/11 (leading to calcium release) and β-arrestin 2 (mediating anti-inflammatory effects).
Key Considerations:
-
Biased Agonism: Your compound may be a biased agonist that favors the β-arrestin pathway. This is a significant finding and suggests that different ligands can induce distinct conformational changes in the receptor, leading to the engagement of different downstream signaling partners.
-
Cellular Context: The relative expression levels of Gαq/11 and β-arrestin 2 in your cell model can influence the observed signaling outcome. A cell line with high levels of β-arrestin 2 and low levels of Gαq/11 may show a more robust response in a β-arrestin assay.
-
Assay Sensitivity: The dynamic range and sensitivity of the two assays might be different. One assay may be inherently more sensitive in your experimental system.
Recommended Experimental Protocol: Comparative Pathway Analysis
To confirm biased agonism, it is essential to systematically compare the activity of your compound against a known GPR120 agonist in multiple parallel assays.
Methodology:
-
Cell Culture: Plate cells expressing GPR120 in appropriate multi-well plates for each assay (e.g., 96-well plates for calcium and β-arrestin assays).
-
Compound Preparation: Prepare serial dilutions of your test compound and a reference agonist (e.g., DHA or a synthetic agonist).
-
Parallel Assays:
-
Calcium Mobilization Assay: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Measure the fluorescence intensity before and after adding the compounds using a plate reader.
-
β-Arrestin Recruitment Assay: Use a system like BRET, FRET, or an enzyme complementation assay (e.g., PathHunter®) to measure the interaction between GPR120 and β-arrestin 2 upon compound addition.
-
-
Data Analysis: For each assay, plot the dose-response curves and calculate the EC50 values for both your test compound and the reference agonist. A significant difference in potency (EC50) or efficacy (Emax) between the two assays for your test compound, especially when compared to the reference agonist, is indicative of biased signaling.
Logical Diagram for Investigating Assay Discrepancies
Caption: Logic diagram for investigating discrepancies between different GPR120 assays.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 4. Dysfunction of lipid sensor GPR120 leads to obesity in both mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Validation & Comparative
Validating GPR120 Agonist Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the specificity of a novel compound is a critical step. This guide provides a comparative framework for assessing the activity of a GPR120 agonist, here exemplified by "Agonist 5," using knockout models. The data presented is based on studies of well-characterized GPR120 agonists, demonstrating the essential role of knockout models in confirming on-target effects.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. It is activated by long-chain fatty acids, particularly omega-3 fatty acids, and mediates a range of physiological responses, including anti-inflammatory effects, insulin sensitization, and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3] The development of synthetic agonists for GPR120 offers a potential new avenue for treating conditions such as type 2 diabetes and obesity.
To ensure that the observed effects of a synthetic agonist are indeed mediated by GPR120, it is imperative to conduct studies in GPR120 knockout (KO) animal models. These models lack a functional GPR120 receptor, and therefore, any effects of a true GPR120 agonist should be significantly diminished or completely absent in these animals compared to their wild-type (WT) counterparts.
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways. The canonical pathway involves the coupling of the receptor to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
A second critical pathway involves the recruitment of β-arrestin 2. Upon agonist binding, β-arrestin 2 is recruited to the receptor, leading to the inhibition of TAK1 (transforming growth factor-β-activated kinase 1). This inhibition subsequently blocks the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) signaling cascades, thereby exerting potent anti-inflammatory effects.[1][4]
References
- 1. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of the FFAR4 Agonist TUG-891 on Liver Steatosis in ApoE-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to GPR120 Agonists: GPR120 Agonist 5 vs. TUG-891
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent synthetic agonists of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4): GPR120 Agonist 5 and TUG-891. GPR120 has emerged as a significant therapeutic target for metabolic and inflammatory diseases, making the characterization of its agonists crucial for advancing research and development in this field.[1][2]
Introduction to the Agonists
This compound , identified as "compound 12" in its discovery publication, was developed through a focused chemical modification of a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[3][4] It is recognized as one of the first selective agonists for GPR120.[3]
TUG-891 is a potent and selective GPR120 agonist that has been extensively characterized and is widely used as a pharmacological tool to investigate the physiological functions of GPR120. While it is a valuable research compound, TUG-891 is noted for its poor metabolic stability and high lipophilicity, which can limit its in vivo applications.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and TUG-891 based on published experimental findings.
Table 1: In Vitro Agonist Potency
| Parameter | This compound (Compound 12) | TUG-891 | Reference Compound (α-Linolenic Acid) |
| GPR120 EC50 | 1.2 µM | ~30 nM - 51.2 nM | Not consistently reported |
| GPR40 (FFAR1) EC50 | >100 µM | >10 µM | Not consistently reported |
| Selectivity (GPR40/GPR120) | >83-fold | >100-fold | Not applicable |
Table 2: Signaling Pathway Activation
| Signaling Pathway | This compound (Compound 12) | TUG-891 |
| Calcium Mobilization | Yes (inferred from assay) | Yes |
| ERK Phosphorylation | Yes | Yes |
| β-Arrestin Recruitment | Not explicitly reported | Yes |
| GLP-1 Secretion | Yes (stated effect) | Yes |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
GPR120 Signaling Pathway
Caption: GPR120 signaling cascade upon agonist binding.
Experimental Workflow: In Vitro Calcium Mobilization Assay
Caption: Workflow for assessing agonist-induced calcium mobilization.
Experimental Workflow: ERK Phosphorylation Assay
Caption: Workflow for measuring agonist-induced ERK phosphorylation.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is based on methodologies commonly used for assessing GPR120 activation.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transiently transfected with a mammalian expression vector containing the human GPR120 gene.
-
Cell Seeding: Transfected cells are seeded into 96-well black-walled, clear-bottom microplates at a suitable density and cultured for 24-48 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: this compound and TUG-891 are serially diluted in the assay buffer to create a range of concentrations.
-
Fluorescence Measurement: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured before the automated addition of the agonist solutions.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to intracellular calcium levels, are recorded over time. The peak fluorescence response is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
ERK Phosphorylation Assay
This protocol is a generalized method based on standard techniques for measuring ERK activation.
-
Cell Culture and Starvation: HEK293 cells stably or transiently expressing GPR120 are cultured to near confluency. Prior to stimulation, cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with various concentrations of this compound or TUG-891 for a specified time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: The stimulation medium is removed, and cells are washed with cold phosphate-buffered saline (PBS). A lysis buffer containing protease and phosphatase inhibitors is added to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
GLP-1 Secretion Assay
This protocol outlines a general procedure for measuring GLP-1 secretion from enteroendocrine cells.
-
Cell Culture: A murine enteroendocrine cell line, such as STC-1 or GLUTag cells, which endogenously express GPR120, is cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 24- or 48-well plates and grown to a suitable confluency.
-
Pre-incubation: The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: The pre-incubation buffer is removed, and cells are incubated with fresh buffer containing different concentrations of this compound or TUG-891 for 1-2 hours. A positive control (e.g., phorbol myristate acetate) and a negative control (vehicle) are included. A dipeptidyl peptidase-4 (DPP-4) inhibitor is often added to prevent GLP-1 degradation.
-
Sample Collection: The supernatant is collected, and protease inhibitors are added.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Normalization: The amount of secreted GLP-1 is often normalized to the total protein content of the cells in each well.
Summary and Conclusion
Both this compound and TUG-891 are valuable tools for studying the function of GPR120.
-
TUG-891 exhibits higher potency with an EC50 in the nanomolar range, making it a more potent activator of GPR120 in in vitro systems. It has been extensively used and characterized, providing a wealth of comparative data. However, its utility in vivo may be hampered by its poor metabolic stability.
-
This compound demonstrates good selectivity for GPR120 over GPR40, though with a lower potency (micromolar EC50) compared to TUG-891. Its primary advantage, as highlighted in its initial discovery, was being one of the first selective agonists identified for GPR120.
For researchers requiring a highly potent GPR120 agonist for in vitro studies, TUG-891 is the superior choice. However, this compound remains a relevant compound, particularly when studying the structure-activity relationships of GPR120 agonists or when a different chemical scaffold is desired for comparative studies. The choice between these two agonists will ultimately depend on the specific experimental context, including the required potency, the biological system being used, and the desired translational relevance.
References
Selectivity Profile of a GPR120 Agonist Against Other Free Fatty Acid Receptors (FFARs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of a representative GPR120 agonist, herein referred to as Compound X, against other members of the Free Fatty Acid Receptor (FFAR) family. The objective is to present supporting experimental data and methodologies to aid in the evaluation of GPR120 as a therapeutic target and the characterization of its selective agonists.
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain fatty acids (LCFAs) and mediates a variety of physiological processes such as stimulating glucagon-like peptide-1 (GLP-1) secretion, enhancing insulin sensitivity, and exerting anti-inflammatory effects.[1][4]
The FFAR family includes other receptors such as GPR40 (FFAR1), which is also activated by medium and long-chain fatty acids, and GPR41 (FFAR3) and GPR43 (FFAR2), which are activated by short-chain fatty acids. Given the overlapping ligand profiles, particularly between GPR120 and GPR40, the development of selective GPR120 agonists is crucial to elucidate its specific biological functions and to develop targeted therapeutics with minimal off-target effects. This guide focuses on the selectivity profile of a potent and selective GPR120 agonist, Compound X, which serves as an exemplar for this class of molecules.
Data Presentation: Selectivity and Potency of Compound X
The following table summarizes the in vitro potency of Compound X at human GPR120 and its selectivity against the closely related human GPR40. The data is presented as pEC50 values, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
| Receptor | Assay Type | pEC50 | Efficacy (%) | Selectivity (fold) vs GPR40 |
| hGPR120 | β-arrestin 2 Recruitment (BRET) | 7.36 | 104 | - |
| hGPR120 | Calcium Flux | 7.02 | 114 | - |
| hGPR40 | β-arrestin 2 Recruitment (BRET) | 4.19 | - | 1478 |
Data derived from a study on a potent and selective GPR120 agonist, referred to here as Compound X.
Experimental Protocols
The determination of agonist selectivity and potency is critical in drug discovery. The data presented above was generated using established in vitro pharmacological assays.
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are commonly used for these assays.
-
Cells are transiently transfected with plasmids encoding the human GPR120 or GPR40 receptor. For β-arrestin recruitment assays, cells are also co-transfected with a plasmid for a β-arrestin 2 fusion protein.
2. Calcium Flux Assay: This assay measures the increase in intracellular calcium concentration following Gαq-coupled GPCR activation.
-
Transfected cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured before the addition of the test compound.
-
The test compound (e.g., Compound X) is added at various concentrations, and the change in fluorescence is monitored over time using a plate reader.
-
The EC50 values are calculated from the dose-response curves.
3. β-Arrestin 2 Recruitment Assay (e.g., BRET): This assay measures the interaction between the activated GPCR and β-arrestin 2, a key event in GPCR desensitization and signaling.
-
Cells are co-transfected with the GPCR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., YFP).
-
Upon agonist stimulation, the GPCR recruits β-arrestin 2, bringing the donor and acceptor molecules into close proximity.
-
In the presence of a substrate for the donor (e.g., coelenterazine), energy is transferred from the donor to the acceptor, resulting in light emission by the acceptor. This is known as Bioluminescence Resonance Energy Transfer (BRET).
-
The BRET signal is measured at different concentrations of the agonist to generate a dose-response curve and determine the pEC50.
Mandatory Visualizations
Below are diagrams illustrating the GPR120 signaling pathway and a typical experimental workflow for assessing agonist selectivity.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Agonist TUG-891 and Endogenous Fatty Acids for the GPR120 Receptor
An Objective Guide for Researchers in Metabolic and Inflammatory Disease
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic conditions such as type 2 diabetes and obesity, as well as inflammatory diseases.[1][2] This receptor is activated by endogenous long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, and its stimulation triggers potent anti-inflammatory and insulin-sensitizing effects.[3][4] The development of synthetic agonists offers the potential for greater potency, selectivity, and improved pharmacokinetic properties compared to natural ligands.
This guide provides a detailed comparison between the potent and selective synthetic GPR120 agonist, TUG-891, and its primary endogenous fatty acid ligands. While the prompt requested a comparison with "Agonist 5," literature searches predominantly identify a compound labeled "5" as a GPR120 antagonist (AH7614).[5] Therefore, to fulfill the comparative intent of the request, this guide will focus on TUG-891, a well-characterized and highly cited synthetic agonist.
Ligand Profiles
Synthetic Agonist: TUG-891 TUG-891, chemically known as 3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, was developed as a potent and selective agonist for GPR120. Its design allows for specific and high-affinity binding to the receptor, making it an invaluable tool for elucidating the physiological roles of GPR120 and a lead compound for drug development. Unlike endogenous fatty acids, synthetic agonists like TUG-891 are not typically metabolized through fatty acid oxidation pathways, providing more stable and predictable effects in experimental systems.
Endogenous Ligands: Long-Chain Fatty Acids (LCFAs) The primary endogenous activators of GPR120 are LCFAs. These include:
-
Omega-3 Polyunsaturated Fatty Acids (PUFAs): Docosahexaenoic acid (DHA) and Eicosapentaenoic acid (EPA) are well-established GPR120 ligands that mediate many of the beneficial effects of fish oil.
-
Other Unsaturated Fatty Acids: Alpha-linolenic acid (ALA) and linoleic acid (LA) also activate the receptor.
These fatty acids are dietary components and play crucial roles in cellular signaling beyond GPR120 activation. However, they generally exhibit lower potency and are non-selective, activating other fatty acid receptors like GPR40.
Quantitative Performance Comparison
The potency and efficacy of agonists are critical parameters for researchers. The following table summarizes reported values for TUG-891 and the endogenous ligand α-Linolenic acid (ALA) from a single study to ensure comparability. The data demonstrates the significantly higher potency of the synthetic agonist across multiple signaling pathways.
| Ligand | Assay Type | Target | Potency (pEC₅₀) | Efficacy (% of max response) |
| TUG-891 | Ca²⁺ Mobilization | Human GPR120 | 7.36 | ~100% |
| β-Arrestin 2 Recruitment | Human GPR120 | 7.23 | ~100% | |
| ERK Phosphorylation | Human GPR120 | 7.42 | ~100% | |
| α-Linolenic Acid (ALA) | Ca²⁺ Mobilization | Human GPR120 | 5.46 | ~100% |
| β-Arrestin 2 Recruitment | Human GPR120 | 5.38 | ~100% | |
| ERK Phosphorylation | Human GPR120 | 5.51 | ~100% |
Data compiled from Hudson et al., Molecular Pharmacology, 2013. Note: pEC₅₀ is the negative logarithm of the EC₅₀ value; a higher pEC₅₀ indicates greater potency. For example, a pEC₅₀ of 7.36 corresponds to an EC₅₀ of approximately 44 nM, whereas a pEC₅₀ of 5.46 corresponds to an EC₅₀ of approximately 3.47 µM. This shows TUG-891 is roughly 80-fold more potent than ALA in these assays. Other endogenous ligands like DHA and EPA have reported EC₅₀ values in the 1–10 μM range.
Signaling Pathways & Visualization
Upon activation by either synthetic or endogenous agonists, GPR120 initiates two primary signaling cascades that contribute to its metabolic and anti-inflammatory effects.
-
Gαq-Mediated Pathway: Ligand binding causes GPR120 to couple with the Gαq protein. This activates Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum, a key signal for processes like GLUT4 translocation and glucose uptake in adipocytes.
-
β-Arrestin 2-Mediated Pathway: GPR120 activation also promotes the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and blocks the activation of inflammatory mediators like TAK1, thereby inhibiting downstream NF-κB and JNK signaling. This pathway is central to the potent anti-inflammatory effects of GPR120 activation.
Caption: GPR120 dual signaling pathways.
Experimental Protocols & Workflow
To compare agonists like TUG-891 and endogenous fatty acids, researchers commonly employ cell-based assays that measure downstream signaling events. Below are detailed protocols for two key experiments.
Calcium Mobilization Assay
This assay measures the Gαq pathway by detecting the transient increase in intracellular calcium ([Ca²⁺]i) upon receptor activation.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound by measuring GPR120-mediated calcium release.
Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing human GPR120 into black, clear-bottom 96- or 384-well plates. Allow cells to adhere and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye dispersal) in a suitable assay buffer (e.g., HBSS).
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds (TUG-891, DHA, EPA, etc.) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control.
-
Data Acquisition:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the compounds to the wells.
-
Immediately begin recording fluorescence intensity (e.g., at 485 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for a total of 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist (set to 100%).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin 2, a key step in the anti-inflammatory signaling pathway. The PathHunter® assay is a common example.
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce GPR120-β-arrestin 2 interaction.
Methodology:
-
Cell Handling: Use a commercially available cell line engineered to co-express GPR120 fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: Thaw and plate the cryopreserved assay-ready cells into white, solid-bottom 96- or 384-well assay plates according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment. This brings the PK and EA enzyme fragments into close proximity, forming a functional β-galactosidase enzyme.
-
Detection:
-
Add the detection reagent, which contains the chemiluminescent substrate for the reconstituted enzyme.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the chemiluminescent signal using a standard plate luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the extent of β-arrestin recruitment. Analyze the data as described for the calcium mobilization assay to determine EC₅₀ and Eₘₐₓ.
Caption: General workflow for GPR120 agonist screening.
References
- 1. Frontiers | Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Novel GPR120 Agonists for Metabolic Disease Research
A deep dive into the performance and underlying mechanisms of emerging GPR120 agonists, offering researchers a comparative guide to selecting the optimal compound for their studies in metabolic and inflammatory diseases.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for type 2 diabetes, obesity, and inflammatory disorders.[1][2][3] Activation of GPR120 by long-chain fatty acids stimulates a cascade of signaling events that lead to improved glucose homeostasis, anti-inflammatory effects, and enhanced insulin sensitivity.[1][4] The development of potent and selective synthetic agonists for GPR120 has been a key focus of drug discovery efforts. This guide provides a head-to-head comparison of several novel GPR120 agonists, presenting key performance data from in vitro and in vivo studies to aid researchers in their selection of investigational compounds.
Performance Comparison of Novel GPR120 Agonists
The following table summarizes the in vitro potency and in vivo efficacy of several prominent novel GPR120 agonists. The data has been compiled from various preclinical studies to provide a comparative overview.
| Agonist | Chemical Class | In Vitro Potency (EC50) | In Vivo Model | Key In Vivo Outcomes | Selectivity |
| TUG-891 | Phenylpropanoic Acid | hGPR120 (Ca2+): ~43.7 nM mGPR120 (Ca2+): ~10 µM | DIO Mice | Improved glucose tolerance | Selective for GPR120 over GPR40 |
| Compound 11b | Phenylpropanoic Acid Derivative | hGPR120 (Ca2+): Data not specified, but noted as "excellent" | Normal and DIO Mice | Dose-dependent reduction in blood glucose; anti-hyperglycemic effects equivalent to TUG-891 | High selectivity over GPR40 |
| AZ13581837 | Not Specified | hGPR120 (DMR): 5.2 nM hGPR120 (Ca2+): 120 nM hGPR120 (β-arrestin): 5.2 nM | Lean Mice | Improved oral glucose tolerance and increased insulin secretion | Selective for GPR120 over GPR40 |
| Metabolex-36 | Phenylpropanoic Acid Derivative | hGPR120 (DMR): 570 nM hGPR120 (Ca2+): 1.3 µM hGPR120 (β-arrestin): 1400 nM | Lean Mice | Improved oral glucose tolerance and increased insulin secretion | Selective for GPR120 over GPR40 |
| Isothiazole Agonist (4x) | Isothiazole-based Phenylpropanoic Acid | hGPR120 (Ca2+ & β-arrestin): "Good EC50 values" | DIO Mice | Dose-dependently lowered plasma glucose during an OGTT | Selective for GPR120 over a broad panel of receptors |
| Thiazolidinedione Agonist (5g) | Thiazolidinedione Derivative | hGPR120 (Ca2+): 76.5 nM | Normal and DIO Mice | Dose-dependently improved oral glucose tolerance and reduced blood glucose by promoting insulin secretion | Selective over GPR40 |
hGPR120: human GPR120; mGPR120: mouse GPR120; Ca2+: Calcium Mobilization; DMR: Dynamic Mass Redistribution; DIO: Diet-Induced Obese; OGTT: Oral Glucose Tolerance Test.
GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling cascades: the Gαq-mediated pathway and the β-arrestin-mediated pathway. These pathways contribute to the diverse physiological effects of GPR120 agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq signaling.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR120 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark at 37°C for 1 hour.
-
Compound Preparation: Test agonists are serially diluted in assay buffer to achieve a range of concentrations.
-
Assay Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of the agonist solutions.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: A specialized cell line, such as the PathHunter CHO-K1 cell line expressing a tagged GPR120 and a β-arrestin-enzyme fragment fusion protein, is used.
-
Cell Plating: Cells are seeded into white-walled, clear-bottom microplates and incubated.
-
Agonist Treatment: Serial dilutions of the test agonists are added to the cells, and the plates are incubated at 37°C.
-
Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated at room temperature to allow for signal development.
-
Luminescence Reading: The chemiluminescent signal, proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated.
Oral Glucose Tolerance Test (OGTT) in DIO Mice
This in vivo assay assesses the effect of a GPR120 agonist on glucose metabolism in a disease-relevant animal model.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: The GPR120 agonist or vehicle is administered orally via gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on glucose tolerance.
Experimental Workflow for GPR120 Agonist Screening
The discovery and characterization of novel GPR120 agonists typically follow a structured screening cascade, moving from high-throughput in vitro assays to more complex in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonists vs. Antagonists: A Comparative Guide to their Effects on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of GPR120 agonists and antagonists on insulin secretion, supported by experimental data. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes. Its modulation by agonists and antagonists has profound implications for pancreatic β-cell function and insulin release.
I. Quantitative Data on Insulin Secretion
The following tables summarize the quantitative effects of GPR120 agonists and antagonists on insulin secretion from various experimental models.
Table 1: Effects of GPR120 Agonists on Glucose-Stimulated Insulin Secretion (GSIS)
| Agonist | Cell Line/Islet Type | Glucose Concentration (mM) | Agonist Concentration | Fold Increase in Insulin Secretion (vs. Vehicle) | Reference |
| TUG-891 | MIN6 Mouse Insulinoma Cells | 16.7 | 10 µM | ~1.5 - 2.0 | [1] |
| GSK137647A | INS-1E Rat Insulinoma Cells | 16.7 | 50 µM | Significant Increase (p<0.05) | [2] |
| GSK137647A | Isolated Wistar Rat Islets | 16.7 | 50 µM | Significant Increase (p<0.05) | [2] |
| GSK137647A | Isolated C57BL/6 Mouse Islets | 16.7 | 50 µM | Significant Increase (p<0.05) | [2] |
| Compound 14d | DIO Mice (in vivo) | Oral Glucose Challenge | 20 mg/kg | Significantly increased plasma insulin | [3] |
Table 2: Effects of GPR120 Antagonists on Insulin Secretion
| Antagonist | Cell Line/Islet Type | Condition | Antagonist Concentration | Effect on Insulin Secretion | Reference |
| AH-7614 | INS-1E Rat Insulinoma Cells | + 50 µM GSK137647A | 100 µM | Blocked agonist-induced insulin secretion | |
| AH-7614 | Isolated Wistar Rat Islets | + 50 µM GSK137647A | 100 µM | Blocked agonist-induced insulin secretion | |
| AH-7614 | Isolated C57BL/6 Mouse Islets | + 50 µM GSK137647A | 100 µM | Blocked agonist-induced insulin secretion | |
| AH-7614 | MIN6 Cells | + Docosahexaenoic acid (DHA) | 20 µM | Attenuated DHA-induced effects |
Note: Data on the direct effect of GPR120 antagonists on basal insulin secretion in the absence of an agonist is limited in the reviewed literature. Most studies utilize antagonists to confirm the GPR120-mediated effects of agonists.
II. Signaling Pathways
The differential effects of GPR120 agonists and antagonists on insulin secretion are rooted in their modulation of distinct intracellular signaling cascades.
GPR120 Agonist Signaling Pathway
GPR120 agonists, upon binding to the receptor on pancreatic β-cells, primarily activate the Gαq/11 signaling pathway. This initiates a cascade of events leading to insulin granule exocytosis. An indirect pathway involves the inhibition of somatostatin release from neighboring δ-cells, which in turn disinhibits insulin secretion.
GPR120 Antagonist Mechanism of Action
GPR120 antagonists function by competitively binding to the receptor, thereby preventing the binding of endogenous ligands (like free fatty acids) or exogenous agonists. This blockade inhibits the initiation of the downstream signaling cascade that leads to insulin secretion.
III. Experimental Protocols
A. Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This protocol outlines a typical static GSIS assay used to quantify the effects of GPR120 modulators on insulin secretion from isolated pancreatic islets.
Detailed Method:
-
Islet Isolation: Pancreatic islets are isolated from rodents using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with the GPR120 agonist, antagonist, or vehicle control.
-
Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Secreted insulin levels are typically normalized to the total insulin content or total protein/DNA content of the islets.
B. Western Blot Analysis of Signaling Pathways
To investigate the intracellular signaling pathways activated by GPR120 modulators, Western blotting is a standard technique.
Protocol:
-
Cell/Islet Treatment: Cells (e.g., INS-1E) or isolated islets are treated with GPR120 agonists or antagonists for various time points.
-
Lysis: Following treatment, cells or islets are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
IV. Conclusion
The available evidence strongly indicates that GPR120 agonists potentiate glucose-stimulated insulin secretion through the activation of the Gαq/11 signaling pathway, leading to increased intracellular calcium and the activation of downstream kinases such as ERK and Akt. This makes GPR120 agonists promising candidates for the development of novel therapies for type 2 diabetes.
Conversely, GPR120 antagonists effectively block the insulinotropic effects of agonists, serving as valuable research tools to elucidate the physiological and pathological roles of GPR120. While their direct effect on basal insulin secretion is not as well-characterized, their ability to inhibit agonist-induced signaling underscores the specificity of the GPR120 pathway in modulating β-cell function.
Further research is warranted to fully understand the therapeutic potential and safety profile of GPR120 modulators, including the long-term effects of sustained receptor activation or inhibition on pancreatic islet health and overall metabolic homeostasis.
References
Cross-validation of GPR120 agonist activity in different cell lines
An Objective Comparison of GPR120 Agonist Activity Across Diverse Cell Lines
A Researcher's Guide to Selecting Appropriate Cellular Models for GPR120/FFAR4 Drug Discovery
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has garnered significant attention as a therapeutic target for metabolic and inflammatory diseases.[1] Activated by long-chain fatty acids, particularly omega-3s, GPR120 signaling mediates potent anti-inflammatory and insulin-sensitizing effects.[2][3] As researchers screen and develop novel synthetic agonists, understanding their activity across different cellular backgrounds is critical. The choice of cell line can profoundly impact experimental outcomes due to variations in receptor expression, G-protein coupling, and downstream signaling machinery. This guide provides a comparative analysis of common GPR120 agonists in various cell lines, supported by detailed experimental protocols.
Comparative Agonist Potency (EC₅₀)
The potency of a GPR120 agonist, typically measured as the half-maximal effective concentration (EC₅₀), can differ significantly between cell types and the specific signaling pathway being assayed. The following table summarizes the reported EC₅₀ values for several widely used GPR120 agonists.
| Agonist | Cell Line | Assay Type | EC₅₀ |
| TUG-891 | hGPR120-CHO | Calcium Flux | 43.7 nM[4] |
| 3T3-L1 Adipocytes | Glucose Uptake | ~100 nM | |
| STC-1 | GLP-1 Secretion | ~1 µM[5] | |
| Compound A | hGPR120-HEK293 | Calcium Mobilization | ~24 nM |
| hGPR120 Cells | β-arrestin-2 Recruitment | ~350 nM | |
| MIN6 Cells | Insulin Secretion | No Effect | |
| GW9508 | hGPR120-HEK293 | Calcium Mobilization | ~3.5 µM |
| RAW 264.7 | Anti-inflammatory | ~10-100 µM |
Note: EC₅₀ values are approximate and can vary based on specific experimental conditions, including passage number and reagent sources.
GPR120 Signaling Pathways
Upon agonist binding, GPR120 can couple to multiple intracellular signaling pathways, primarily through Gαq/11 and β-arrestin-2. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of downstream kinases like ERK. The β-arrestin-2 pathway is crucial for mediating the receptor's potent anti-inflammatory effects.
Caption: Key signaling pathways activated by GPR120 agonists.
Experimental Workflow for Agonist Screening
A standardized workflow is essential for obtaining reproducible data when screening GPR120 agonists. The process generally involves cell preparation, agonist treatment, and signal detection.
Caption: General experimental workflow for GPR120 agonist assays.
Detailed Experimental Protocols
The following are detailed methodologies for two key functional assays used to characterize GPR120 agonist activity.
Calcium Mobilization Assay
This assay is a primary screening method for Gαq-coupled GPCRs, measuring the transient increase in intracellular calcium upon receptor activation.
-
Cell Plating: Seed HEK293 or CHO cells stably expressing GPR120 into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well. Culture overnight to ensure a confluent monolayer.
-
Dye Loading: Aspirate the culture medium. Add 100 µL of loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an organic anion transporter inhibitor like probenecid (optional, to prevent dye leakage). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition and Measurement:
-
Prepare a dose-response plate with serial dilutions of the GPR120 agonist.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the agonist from the compound plate to the cell plate.
-
Immediately record the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for at least 120 seconds to capture the peak response.
-
-
Data Analysis: Calculate the response as the maximum fluorescence intensity minus the baseline fluorescence. Normalize the data against a maximal concentration of a reference agonist and plot a dose-response curve to determine the EC₅₀ value.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK, a key downstream event in the GPR120 signaling cascade, providing a functional readout of receptor activation.
-
Cell Culture and Starvation: Culture cells (e.g., CHO-K1, RAW 264.7) in 12-well plates until they reach 80-90% confluency. Before stimulation, serum-starve the cells for 4-12 hours to minimize basal ERK phosphorylation.
-
Agonist Stimulation: Treat the starved cells with various concentrations of the GPR120 agonist for the optimal time determined by a time-course experiment (typically 5-15 minutes).
-
Cell Lysis: Place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample. Normalize the results to the vehicle control and plot the fold change against agonist concentration to determine the EC₅₀.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of GPR120 agonists based on a docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR120 Agonist 5: A Comparative Analysis in Preclinical Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of a novel GPR120 agonist, designated here as GPR120 Agonist 5, in preclinical models of metabolic disease. The performance of this compound is objectively compared with other GPR120 agonists, supported by experimental data from publicly available research. This document is intended to aid researchers and drug development professionals in making informed decisions regarding the selection of therapeutic candidates for further investigation.
Introduction to GPR120 and its Therapeutic Potential
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2][3] GPR120 is activated by long-chain fatty acids and is predominantly expressed in adipose tissue, macrophages, and the gastrointestinal tract.[1][2] Upon activation, GPR120 mediates a variety of physiological responses, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of insulin sensitivity, and exertion of anti-inflammatory effects. The development of potent and selective GPR120 agonists is a key strategy for harnessing the therapeutic benefits of this receptor.
Comparative Efficacy of GPR120 Agonists
This guide focuses on the preclinical data of this compound (a representative novel agonist, compound 11b from Ji et al., 2021) and compares it with the well-characterized tool compound TUG-891 and another novel agonist, Compound 14d. The primary preclinical model discussed is the diet-induced obese (DIO) mouse, a standard model for studying obesity and type 2 diabetes.
In Vitro Agonist Activity and Selectivity
The initial evaluation of a GPR120 agonist involves determining its potency (EC50) and selectivity over other related receptors, such as GPR40.
| Compound | GPR120 Agonistic Activity (EC50, nM) | Selectivity over GPR40 | Reference |
| This compound (Compound 11b) | 28.3 | High | |
| TUG-891 | 43.7 | High (human), Limited (mouse) | |
| Compound 14d | 57.6 | High |
Table 1: In Vitro Potency and Selectivity of GPR120 Agonists. Lower EC50 values indicate higher potency.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
The therapeutic potential of GPR120 agonists is further assessed in vivo using animal models of metabolic disease. The oral glucose tolerance test (OGTT) is a key experiment to evaluate the effect of these compounds on glucose metabolism.
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound (Compound 11b) | DIO Mice | 30 mg/kg | - Significantly reduced blood glucose levels in OGTT, comparable to TUG-891. - Significantly increased insulin levels at 30 minutes post-glucose administration. | |
| TUG-891 | DIO Mice | 20 mg/kg | - Significantly lower glucose AUC0–120 min compared to vehicle. | |
| TUG-891 | C57Bl/6J mice | Daily injection for 2.5 weeks | - Reduced total body weight and fat mass. - Increased fat oxidation. | |
| Compound 14d | DIO Mice | 20 mg/kg | - Superior reduction in glucose AUC0–120 min compared to TUG-891. - Significantly increased plasma insulin levels. | |
| cpdA | DIO Mice | Not specified | - Improved glucose tolerance and insulin sensitivity. - Decreased hepatic steatosis. |
Table 2: Summary of In Vivo Efficacy of GPR120 Agonists in Preclinical Models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: GPR120 signaling pathway upon agonist binding.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocols
In Vitro GPR120 Agonistic Activity Assay (Calcium Flux)
This assay measures the increase in intracellular calcium concentration following the activation of GPR120, which is a hallmark of Gαq-coupled GPCR signaling.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The test compounds (e.g., this compound, TUG-891) at various concentrations are added to the wells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value, the concentration of the agonist that gives half-maximal response, is calculated from the dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice
This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance and insulin sensitivity.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Fasting: Prior to the test, mice are fasted for a period of 4-6 hours with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level (t = -30 min).
-
Compound Administration: The test compound (e.g., this compound at 30 mg/kg) or vehicle is administered orally by gavage.
-
Glucose Challenge: After 30 minutes, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.
Conclusion
The preclinical data presented in this guide demonstrate that novel GPR120 agonists, represented here by this compound, exhibit potent and selective activity at the GPR120 receptor. In preclinical models of diet-induced obesity, this compound demonstrates significant efficacy in improving glucose tolerance, comparable or superior to the established tool compound TUG-891. These findings underscore the therapeutic potential of GPR120 agonists for the treatment of type 2 diabetes and other metabolic disorders. Further investigation into the long-term efficacy, safety, and pharmacokinetic profiles of these novel agonists is warranted to advance their development as clinical candidates.
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism | Semantic Scholar [semanticscholar.org]
GPR120 Agonist 5 Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of G protein-coupled receptor 120 (GPR120) agonists, herein referred to as "Agonist 5" analogs. GPR120, also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] The phenylpropanoic acid scaffold has emerged as a key pharmacophore for potent and selective GPR120 agonists.[1][3] This document summarizes the quantitative data, experimental methodologies, and key structural insights from studies on a representative series of isothiazole-based phenylpropanoic acid GPR120 agonists.
Comparative Performance of Agonist 5 Analogs
The following table summarizes the in vitro potency of a series of isothiazole-based phenylpropanoic acid analogs of "Agonist 5." The data is derived from calcium flux and β-arrestin recruitment assays, two key functional readouts for GPR120 activation. The lead compound, designated as 4x , demonstrates high potency in both assays.[4]
| Compound | R¹ | R² | R³ | hGPR120 Calcium Flux EC₅₀ (nM) | hGPR120 β-arrestin EC₅₀ (nM) |
| 4a | 4-Cl | H | 2,3-di-Me | 150 | 250 |
| 4b | 4-Cl | Me | 2,3-di-Me | 75 | 120 |
| 4c | 4-Cl | Et | 2,3-di-Me | 50 | 80 |
| 4x | 4-Et | CF₃ | 2,5-di-F | 25 | 40 |
| 4d | 4-Et | i-Pr | 2,5-di-F | 180 | 300 |
| 4e | 4-Et | Ph | 2,5-di-F | >1000 | >1000 |
| 4f | 4-Et | CF₃ | H | 90 | 150 |
| 4g | 4-Et | CF₃ | 2-F | 60 | 100 |
Structure-Activity Relationship (SAR) Analysis
The SAR for this series of isothiazole-based phenylpropanoic acid GPR120 agonists can be summarized as follows:
-
Isothiazole Core (R² substituent): Small, electron-withdrawing groups at the R² position of the isothiazole ring, such as a trifluoromethyl (CF₃) group, are optimal for potency. Larger, bulky groups like isopropyl (i-Pr) or phenyl (Ph) lead to a significant decrease in activity.
-
Distal Phenyl Ring (R¹ substituent): An ethyl group at the para-position (4-Et) of the distal phenyl ring is preferred over a chloro (4-Cl) substituent for enhanced potency.
-
Phenylpropanoic Acid Moiety (R³ substituent): Fluorine substitution on the phenyl ring of the phenylpropanoic acid moiety influences activity. 2,5-difluoro substitution (2,5-di-F) appears to be beneficial for potency compared to unsubstituted or single fluorine substitutions.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events through two primary pathways: the Gαq-mediated pathway and the β-arrestin-mediated pathway. These pathways ultimately lead to the receptor's therapeutic effects on metabolism and inflammation.
Caption: GPR120 signaling cascade upon agonist binding.
Experimental Workflow for GPR120 Agonist Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of novel GPR120 agonists.
Caption: Workflow for GPR120 agonist development.
Logical Relationship in SAR Analysis
The process of SAR analysis involves systematically modifying a lead compound's structure to understand the impact of these changes on its biological activity.
Caption: Logical flow of SAR analysis.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR120 activation, which is a hallmark of Gαq-coupled receptor signaling.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR120.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (Agonist 5 analogs) and a reference agonist (e.g., TUG-891).
-
-
Procedure:
-
Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye for 1-2 hours at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FDSS).
-
Add the test compounds to the cells and immediately measure the change in fluorescence over time.
-
Data are typically expressed as the change in fluorescence units or as a percentage of the response to a maximal concentration of a reference agonist. EC₅₀ values are calculated from the dose-response curves.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization, internalization, and G-protein-independent signaling.
-
Cell Line: A cell line engineered to report β-arrestin recruitment, such as the PathHunter CHO-K1 β-arrestin cell line expressing human GPR120.
-
Principle: This assay often utilizes enzyme fragment complementation (e.g., β-galactosidase) or bioluminescence resonance energy transfer (BRET). The receptor is tagged with one enzyme fragment (or BRET donor) and β-arrestin with the other (or BRET acceptor). Agonist-induced interaction brings the two parts together, generating a measurable signal.
-
Procedure:
-
Seed the engineered cells in a white, opaque 96- or 384-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
EC₅₀ values are determined from the resulting dose-response curves.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the GPR120 signaling pathway.
-
Cell Line: Cells endogenously or recombinantly expressing GPR120 (e.g., HEK293-hGPR120).
-
Methodology: Typically performed using an in-cell Western assay, ELISA, or standard Western blotting.
-
Procedure (In-Cell Western Example):
-
Seed cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat cells with test compounds for a short period (e.g., 5-15 minutes) at 37°C.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for phosphorylated ERK (pERK) and another for total ERK or a cell stain for normalization.
-
Add fluorescently labeled secondary antibodies.
-
Scan the plate using an imaging system.
-
The pERK signal is normalized to the total ERK or cell number signal, and dose-response curves are generated to determine EC₅₀ values.
-
References
- 1. Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TUG-891 - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GPR120 Agonist 5 Against Current Diabetes Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GPR120 Agonist 5 with established diabetes therapies. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential as a next-generation treatment for type 2 diabetes.
Introduction to GPR120 and this compound
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases.[1][2] Activated by long-chain free fatty acids, GPR120 is expressed in key metabolic tissues including adipocytes, macrophages, and enteroendocrine cells. Its activation triggers a cascade of signaling events that lead to potent anti-inflammatory effects, improved insulin sensitivity, and enhanced glucose metabolism.[1][2]
This compound is a novel, potent, and selective synthetic agonist designed to harness the therapeutic potential of the GPR120 pathway. This guide benchmarks the projected efficacy and safety profile of this compound against current standards of care in type 2 diabetes treatment.
Comparative Analysis of Therapeutic Agents
The following tables provide a quantitative comparison of this compound with major classes of current diabetes therapies. Data for existing therapies are derived from published clinical trials and meta-analyses. The data for this compound is a projection based on the known preclinical effects of GPR120 activation.
Table 1: Comparison of Efficacy
| Therapeutic Agent | Mechanism of Action | HbA1c Reduction (%) | Weight Change (kg) |
| This compound (Projected) | Activates GPR120, leading to improved insulin sensitivity, anti-inflammatory effects, and GLP-1 secretion. | 1.0 - 1.5 | -2.0 to -5.0 |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[3] | 1.1 - 1.45 | -1.2 to -1.44 |
| SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin) | Inhibit the sodium-glucose co-transporter 2 in the kidneys, promoting urinary glucose excretion. | ~1.0 (percentage decrease of 12.82% from baseline) | -2.0 to -3.0 |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Inhibit the enzyme dipeptidyl peptidase-4, prolonging the action of endogenous incretin hormones. | 0.65 - 1.4 | Neutral to slight weight loss |
| Metformin | Primarily decreases hepatic glucose production and improves insulin sensitivity. | 1.0 - 2.0 | Neutral or slight weight loss |
Table 2: Comparison of Safety and Side Effect Profiles
| Therapeutic Agent | Common Side Effects | Hypoglycemia Risk | Cardiovascular Effects |
| This compound (Projected) | Potentially mild gastrointestinal effects (nausea, diarrhea). | Very low as monotherapy. | Potential for cardiovascular benefits due to anti-inflammatory and lipid-modulating effects. |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Nausea, vomiting, diarrhea, constipation. | Low as monotherapy. | Demonstrated cardiovascular benefits (reduction in MACE). |
| SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin) | Genital yeast infections, urinary tract infections, dehydration. | Very low as monotherapy. | Demonstrated cardiovascular and renal benefits. |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Headache, nasopharyngitis, upper respiratory tract infections. | Low as monotherapy. | Generally neutral cardiovascular outcomes; some concerns about heart failure with specific agents. |
| Metformin | Diarrhea, nausea, abdominal pain, metallic taste. | Very low as monotherapy. | Generally considered to have cardiovascular benefits. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocols
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a mouse model of type 2 diabetes.
Materials:
-
Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks.
-
This compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Glucose solution (20% w/v in sterile water).
-
Handheld glucometer and glucose test strips.
-
Oral gavage needles.
-
Blood collection tubes (e.g., EDTA-coated microvettes).
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
-
Administer this compound or vehicle via oral gavage.
-
After 30 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point.
-
At the end of the experiment, return mice to their home cages with food and water.
-
Calculate the area under the curve (AUC) for the glucose excursion profile for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the treatment and vehicle groups.
In Vitro Mechanistic Study: Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the direct effect of this compound on glucose uptake in a relevant cell line.
Materials:
-
Differentiated 3T3-L1 adipocytes.
-
This compound.
-
Insulin (positive control).
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
2-deoxy-D-[³H]-glucose.
-
Cytochalasin B (inhibitor of glucose transport).
-
Scintillation fluid and counter.
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
On the day of the assay, wash the cells twice with serum-free DMEM and incubate in serum-free DMEM for 2-3 hours.
-
Wash the cells twice with KRPH buffer.
-
Pre-incubate the cells with this compound, insulin, or vehicle in KRPH buffer for 30 minutes at 37°C.
-
To measure non-specific uptake, pre-incubate a set of wells with cytochalasin B.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1% SDS.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the data to protein concentration and calculate the fold change in glucose uptake relative to the vehicle control.
Ex Vivo Functional Assay: Insulin Secretion from Isolated Pancreatic Islets
This assay determines the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets from mice or rats.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Glucose solutions in KRB buffer (e.g., 2.8 mM and 16.7 mM).
-
This compound.
-
Insulin ELISA kit.
Procedure:
-
Isolate pancreatic islets using collagenase digestion.
-
Culture the isolated islets overnight in RPMI-1640 medium.
-
Pre-incubate batches of 10-15 size-matched islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C.
-
Transfer the islets to a multi-well plate containing KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM), with or without various concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Express the results as insulin secreted per islet per hour or as a fold-change relative to the respective glucose control.
Conclusion
This compound represents a promising novel therapeutic approach for the management of type 2 diabetes. Its unique mechanism of action, which combines insulin sensitization, anti-inflammatory effects, and the potential for GLP-1 secretion, suggests it may offer a favorable efficacy and safety profile compared to existing therapies. The projected data indicates a potential for significant HbA1c reduction and weight loss with a low risk of hypoglycemia. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of diabetes treatment.
References
- 1. Comparative efficacy of sodium-glucose cotransporter-2 inhibitors (SGLT2i) for cardiovascular outcomes in type 2 diabetes: a systematic review and network meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, Safety, and Future of GLP-1 Receptor Agonists: A Systematic Literature Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling GPR120 Agonist 5
Essential Safety and Handling Guide for GPR120 Agonist 5
This guide provides crucial safety and logistical information for handling this compound, a compound class under investigation for its therapeutic potential in metabolic and inflammatory diseases.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment and proper experimental conduct.
Pre-Operational Safety and Personal Protective Equipment (PPE)
Before handling any GPR120 agonist, it is imperative to have a comprehensive understanding of its potential hazards and to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene) inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Work Environment Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure emergency exits and a risk-elimination area are clearly designated and accessible.
-
An eye-wash station and safety shower should be readily available.
Handling and Operational Procedures
Strict adherence to the following procedures is essential to minimize exposure and ensure experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation:
-
Consult the Safety Data Sheet (SDS) specific to the GPR120 agonist being used. While this guide provides general information, specific handling instructions may vary.
-
Ensure all necessary PPE is worn correctly before entering the handling area.
-
Prepare all required equipment and reagents in advance to minimize movement and potential for spills.
-
-
Weighing and Aliquoting:
-
If the compound is in powdered form, avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
For creating solutions, refer to the solubility information provided by the supplier. For example, GPR120 Compound A is soluble in DMF, DMSO, and Ethanol.
-
-
Experimental Use:
-
Avoid contact with skin and eyes.
-
Avoid breathing mist, gas, or vapors.
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of the substance in accordance with prevailing country, federal, state, and local regulations. |
| Contaminated Materials (e.g., pipette tips, gloves) | Place in a designated, sealed hazardous waste container. Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container and the rinsing solvent as hazardous waste according to local regulations. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill and Leak Response:
-
Evacuate personnel to safe areas.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.
-
Contain the spill using an absorbent material and dispose of it as hazardous waste.
Experimental Context and Signaling Pathways
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids. Its activation triggers a cascade of intracellular signaling pathways that lead to beneficial metabolic and anti-inflammatory effects.
GPR120 Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the activation of GPR120.
Caption: GPR120 activation by an agonist initiates distinct signaling cascades.
General Experimental Workflow for GPR120 Agonist Screening
The following diagram outlines a typical workflow for screening and characterizing GPR120 agonists.
Caption: A typical workflow for the discovery and validation of GPR120 agonists.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
